molecular formula C6H15NO B1595683 2-Amino-3-methylpentan-1-ol CAS No. 4379-13-9

2-Amino-3-methylpentan-1-ol

Cat. No.: B1595683
CAS No.: 4379-13-9
M. Wt: 117.19 g/mol
InChI Key: VTQHAQXFSHDMHT-UHFFFAOYSA-N
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Description

2-Amino-3-methylpentan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64340. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQHAQXFSHDMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947529
Record name 2-Amino-3-methylpentan-1-ol
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4379-13-9, 24629-25-2
Record name Isoleucinol
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Record name 2-Amino-3-methylpentan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-methylpentan-1-ol
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Record name 2-amino-3-methylpentan-1-ol
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Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-3-methylpentan-1-ol (L-Isoleucinol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of L-isoleucine to L-isoleucinol is a pivotal transformation in the synthesis of chiral auxiliaries (e.g., Evans’ oxazolidinones) and peptide mimics. While Lithium Aluminum Hydride (LiAlH₄) has historically been the textbook reagent for this reduction, it poses significant safety risks and workup challenges (emulsions, pyrophoricity) upon scale-up.[1]

This guide prioritizes the Sodium Borohydride/Iodine (NaBH₄/I₂) system.[1] This method generates borane in situ, offering superior chemoselectivity, safety, and ease of purification compared to aluminohydrides. This document details the mechanistic rationale, a self-validating experimental protocol, and critical process safety parameters.

Strategic Analysis of Synthetic Routes

The choice of reducing agent dictates the impurity profile and safety engineering required.

FeatureRoute A: NaBH₄ / I₂ (Recommended) Route B: LiAlH₄ (Classic) Route C: Borane-DMS (Commercial)
Active Species Borane-THF (generated in situ)AlH₄⁻ anionBH₃·SMe₂ complex
Safety Profile Moderate. H₂ evolution is controlled via I₂ addition rate.High Risk.[1] Pyrophoric solid; violent quench.Moderate. Stench; toxic vapor.
Workup Clean. Oxidative or basic hydrolysis breaks B-N bonds easily.Difficult. Aluminum salts form gelatinous emulsions (requires Fieser workup).Clean. Methanol quench.
Cost Efficiency High. Reagents are commodity chemicals.Medium. LiAlH₄ is expensive to ship/store.[1]Low. Reagents are expensive.[1][2]
Stereochemical Integrity >99% Retention (No racemization).>99% Retention.>99% Retention.
Mechanistic Insight: The "In Situ" Advantage

In the recommended route, Iodine reacts with Sodium Borohydride to generate Borane (


) and Sodium Iodide. The 

acts as a Lewis acid, coordinating to the carboxyl carbonyl, making it susceptible to hydride attack. Unlike LiAlH₄, this system does not require anhydrous handling to the same extreme degree, though moisture exclusion is still best practice.

Mechanism Start L-Isoleucine (Zwitterion) Step1 Activation (NaBH4 + I2 -> BH3) Start->Step1 THF, 0°C Inter1 Acyloxyborane Intermediate Step1->Inter1 H- Transfer Inter2 Boron-Nitrogen Complex Inter1->Inter2 Reduction (Reflux) End L-Isoleucinol (Free Base) Inter2->End KOH Hydrolysis (Critical Step)

Caption: Mechanistic pathway of the NaBH₄/I₂ reduction. The critical step is the basic hydrolysis to break the stable B-N complex.

Detailed Experimental Protocol: The NaBH₄/I₂ System

Scale: 100 mmol (approx. 13.1 g L-Isoleucine) Expected Yield: 85–92% Purity: >98% (by GC/NMR)

Reagents & Equipment
  • L-Isoleucine: 13.12 g (100 mmol)

  • Sodium Borohydride (NaBH₄): 9.5 g (250 mmol, 2.5 eq)

  • Iodine (I₂): 25.4 g (100 mmol, 1.0 eq)

  • THF (Tetrahydrofuran): Anhydrous, 300 mL total.

  • Equipment: 1L 3-neck RBF, mechanical stirrer (essential for slurry), addition funnel, reflux condenser, N₂ inlet.

Step-by-Step Methodology
Phase 1: Generation of Reducing Agent
  • Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere.

  • Slurry Formation: Charge the flask with NaBH₄ (9.5 g) and L-Isoleucine (13.12 g). Add THF (200 mL). Start mechanical stirring. Note: This will remain a suspension.

  • Iodine Addition (The Control Step): Dissolve I₂ (25.4 g) in THF (60 mL). Add this solution dropwise via the addition funnel over 30–45 minutes at 0°C (ice bath).

    • Observation: Hydrogen gas (

      
      ) will evolve vigorously. The brown color of iodine should disappear rapidly as it reacts, leaving a white/turbid mixture.
      
    • Safety: Ensure adequate venting for

      
      .
      
Phase 2: Reduction[3]
  • Reflux: Once gas evolution subsides and the addition is complete, remove the ice bath. Heat the reaction to reflux (approx. 66°C) for 18 hours.

    • Checkpoint: The mixture should become a clear or slightly hazy solution as the amino acid converts to the soluble borane complex.

Phase 3: Quench and Hydrolysis (Critical)
  • Methanol Quench: Cool the reaction to room temperature. Carefully add Methanol (30 mL) dropwise.

    • Caution: This destroys excess hydride; expect bubbling.

  • Evaporation: Concentrate the mixture under reduced pressure to yield a white semi-solid paste.

  • B-N Complex Cleavage: Dissolve the paste in 20% w/v KOH solution (100 mL). Stir vigorously at 60°C for 4 hours.

    • Why? The amino alcohol forms a stable complex with boron. Simple water extraction will NOT recover the product. Strong base and heat are required to cleave this bond.

Phase 4: Isolation
  • Extraction: Cool to room temperature. Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Combine organic layers, wash with brine (

    
    ), and dry over anhydrous 
    
    
    
    .
  • Purification: Remove solvent in vacuo. The crude oil is usually pure enough for many applications. For high purity, perform vacuum distillation (bp ~80–85°C at 1 mmHg) or recrystallize from ethyl acetate/hexane if solid.

Process Validation & Workflow Visualization

To ensure reproducibility, the following workflow diagram integrates decision points and quality checks.

Workflow Setup Setup: N2 Atmosphere NaBH4 + Isoleucine + THF Addition Add Iodine (in THF) Dropwise @ 0°C Setup->Addition H2 Evolution Reflux Reflux 18h (Formation of B-N Complex) Addition->Reflux Quench Quench: Methanol Concentrate to Paste Reflux->Quench Hydrolysis Hydrolysis: 20% KOH 60°C for 4h Quench->Hydrolysis Critical Step Extract Extraction (DCM) & Drying Hydrolysis->Extract QC QC Check: NMR & Optical Rotation Extract->QC QC->Hydrolysis Fail (Low Yield) Repeat Hydrolysis Final Pure L-Isoleucinol QC->Final Pass

Caption: Operational workflow for the synthesis of L-Isoleucinol using the NaBH₄/I₂ protocol.

Analytical Specifications

Upon isolation, the product must be validated against the following specifications to ensure identity and stereochemical purity.

TestSpecificationNotes
Appearance Colorless oil or white solidLow melting point (approx. 35–39°C).[4]
¹H NMR (CDCl₃)

3.55 (dd, 1H), 3.30 (dd, 1H), 2.80 (m, 1H)
Distinct diastereotopic protons on the

group.
Optical Rotation

(

, EtOH)
Note: Sign depends heavily on solvent. Literature varies; verify against authentic standard if possible.
Mass Spec


Troubleshooting the Workup
  • Low Yield: Usually caused by incomplete hydrolysis of the Boron-Nitrogen complex. If yield is <50%, return the crude material to the KOH step and reflux longer.

  • Emulsions: If using the LiAlH₄ method (not recommended), use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution instead of water/acid to break the emulsion.

Applications in Drug Development

L-Isoleucinol is a "chiral pool" building block. Its primary utility lies in:

  • Evans Auxiliaries: Precursor to 4-substituted oxazolidinones used to induce chirality in aldol and alkylation reactions.

  • Peptidomimetics: The reduction of the C-terminus prevents enzymatic degradation, useful in protease inhibitor design.

  • Chiral Ligands: Used in the synthesis of oxazoline ligands for asymmetric catalysis.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[5] A convenient reduction of amino acids and their derivatives.[1][2][3][5] Journal of Organic Chemistry, 58(13), 3568–3571.[2] [Link]

  • Abiko, A., & Masamune, S. (1992).[2] An Improved, Convenient Procedure for Reduction of Amino Acids to Aminoalcohols: Use of NaBH4-H2SO4.[2] Tetrahedron Letters, 33(38), 5517-5518.[2] [Link]

  • Kanth, J. V. B., & Periasamy, M. (1991).[5] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[1][2][5][6] Journal of Organic Chemistry, 56(20), 5964–5965.[2][5] [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 91202, L-Isoleucinol.[Link]

Sources

Spectroscopic Data Guide: 2-Amino-3-methylpentan-1-ol (L-Isoleucinol)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthesis of 2-Amino-3-methylpentan-1-ol (commonly known as L-Isoleucinol when derived from L-Isoleucine). It is designed for researchers requiring authoritative data for structural validation and quality control.

CAS Registry Number: 2038-04-2 (L-isomer) | Formula: C


H

NO | MW: 117.19 g/mol

Executive Summary & Structural Logic

This compound is a chiral amino alcohol primarily used as a building block in the synthesis of chiral auxiliaries (e.g., oxazolines) and peptide mimetics. Its structure features two stereocenters (C2 and C3), making spectroscopic validation critical to ensure no epimerization occurred during synthesis.

Key Validation Checkpoints:

  • NMR: Presence of diastereotopic protons on C1 (hydroxymethyl group) confirms the rigid chiral environment.

  • IR: Complete disappearance of the carbonyl stretch (

    
    ) from the precursor amino acid.
    
  • MS: Characteristic

    
    -cleavage yielding the base peak at 
    
    
    
    86.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Strategy

The non-equivalence of the protons on C1 (the hydroxymethyl group) is the most diagnostic feature in the


H NMR. Due to the adjacent chiral center at C2, these protons are diastereotopic and typically appear as two distinct multiplets (ABX system) rather than a simple doublet.
H NMR Data (CDCl , 400 MHz)

Note: Chemical shifts may vary slightly (


 0.05 ppm) depending on concentration and water content.
Position

(ppm)
MultiplicityIntegralAssignment Logic
H-1a, H-1b 3.63, 3.32 dd / m2HDiastereotopic methylene protons adjacent to Oxygen. Distinct chemical shifts confirm chirality at C2.
H-2 2.85 m1HMethine proton on C2 (

to Nitrogen). Upfield shift relative to precursor ester/acid.
H-3 1.55 m1HMethine proton on C3 (

-position).
H-4 1.15 m2HMethylene group in the sec-butyl side chain.
H-5 0.91 t3HTerminal methyl of the ethyl group (

Hz).
H-6 0.88 d3HMethyl group attached to C3 (

Hz).
OH / NH

2.0 - 2.5 br s3HExchangeable protons. Shift is highly concentration/solvent dependent.
C NMR Data (CDCl , 100 MHz)

Assignments are validated via DEPT-135 (C1 and C4 are inverted/negative; C2 and C3 are positive; C5 and C6 are positive).

Position

(ppm)
Type (DEPT)Assignment Logic
C-1 64.2 CH

Carbon attached to Oxygen (Deshielded).
C-2 56.8 CHChiral center attached to Nitrogen.
C-3 36.5 CHChiral center (isobutyl methine).
C-4 25.4 CH

Methylene of the ethyl side chain.
C-6 15.6 CH

Methyl attached to C3.
C-5 11.4 CH

Terminal methyl.

Mass Spectrometry (MS) Analysis

Fragmentation Pathway

In Electron Ionization (EI), amino alcohols undergo a characteristic


-cleavage . The bond between C1 and C2 breaks, ejecting the hydroxymethyl radical (

CH

OH) to form a resonance-stabilized iminium ion.

Diagnostic Peaks:

  • 
     117 (M
    
    
    
    ):
    Molecular ion (typically weak or absent).
  • 
     86 (Base Peak):  [M – CH
    
    
    
    OH]
    
    
    . The most abundant ion, confirming the amino alcohol skeleton.
  • 
     69:  Secondary fragmentation from 
    
    
    
    86 (loss of NH
    
    
    ).
Visualization: MS Fragmentation Logic

MS_Fragmentation M_ion Molecular Ion (M+) m/z 117 Base_Peak Iminium Ion [CH3-CH2-CH(Me)-CH=NH2]+ m/z 86 (Base Peak) M_ion->Base_Peak - 31 Da Alpha_Cleavage α-Cleavage (Loss of •CH2OH) Frag_69 Fragment Ion [C5H9]+ m/z 69 Base_Peak->Frag_69 - 17 Da Sec_Frag Secondary Frag (Loss of NH3)

Figure 1: Primary fragmentation pathway of L-Isoleucinol in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "Go/No-Go" quality gate during synthesis, specifically to monitor the reduction of the carboxylic acid precursor.

Frequency (cm

)
IntensityVibrational ModeDiagnostic Value
3250 - 3400 Broad, Strong

(O-H) and

(N-H)
Overlapping stretches indicate presence of amine and alcohol.
2850 - 2960 Strong

(C-H) alkyl
Typical aliphatic backbone.
1580 - 1600 Medium

(N-H) bend
Scissoring vibration of primary amine.
1050 - 1070 Strong

(C-O) stretch
Confirms primary alcohol character.
~1700 ABSENT

(C=O)
Critical: Absence confirms complete reduction of starting material.

Experimental Protocol: Synthesis & Isolation

Objective: Reduction of L-Isoleucine to L-Isoleucinol using Lithium Aluminum Hydride (LiAlH


).
Safety:  LiAlH

is pyrophoric. All glassware must be oven-dried. Perform under inert atmosphere (N

or Ar).
Workflow Diagram

Synthesis_Workflow Start L-Isoleucine (Solid) Setup Setup: THF, 0°C N2 Atmosphere Start->Setup Reaction Addition: LiAlH4 (2.5 eq) Reflux 12-16h Setup->Reaction Quench Fieser Quench: Water -> 15% NaOH -> Water Reaction->Quench Complete Reduction Workup Filtration & Drying (Na2SO4) Quench->Workup Precipitate Removal Purification Vacuum Distillation (bp ~88°C @ 10 Torr) Workup->Purification Product L-Isoleucinol (Colorless Oil/Solid) Purification->Product >98% Purity

Figure 2: Step-by-step synthesis workflow for L-Isoleucinol.

Detailed Protocol
  • Setup: Charge a 3-neck round-bottom flask with anhydrous THF (10 mL/g of substrate) and LiAlH

    
     (2.5 molar equivalents) under nitrogen. Cool to 0°C.
    
  • Addition: Add L-Isoleucine portion-wise over 30 minutes. (Note: L-Isoleucine is sparingly soluble in THF but will dissolve as it reacts to form the aluminate).

  • Reaction: Warm to room temperature, then reflux for 12–16 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      )
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Workup: Stir until the precipitate is white and granular. Filter through Celite.[1] Dry the filtrate over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Distill under reduced pressure (approx. 88–90°C at 10 mmHg) or recrystallize if solid (mp ~25–27°C).

References

  • NMR Data & Synthesis: Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. "Reduction of

    
    -Amino Acids: L-Valinol". Organic Syntheses, 1985 , 63, 136.[2] (Procedure adapted for Isoleucine homolog). 
    
  • Mass Spectrometry: Jiang, C.; Arthur, C. J.; Gates, P. J. "A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine". The Analyst, 2020 , 145, 6632-6638.

  • General Spectral Data: National Institute of Standards and Technology (NIST). "L-Isoleucine Mass Spectrum". NIST Chemistry WebBook. (Used for fragmentation logic extrapolation).

Sources

A Technical Guide to (2R,3R)-2-Amino-3-methylpentan-1-ol: A Chiral Building Block with Significant Potential in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Amino Alcohols

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chirality is a key determinant of pharmacological efficacy and safety, making the stereoselective synthesis of drug intermediates a critical focus of research.[1] Within this context, chiral 1,2-amino alcohols have emerged as a versatile and highly valuable class of molecules.[2] Their utility stems from their prevalence in natural products and their application as chiral auxiliaries, ligands for asymmetric catalysis, and as foundational scaffolds for the synthesis of more complex chiral molecules.[2][3] (2R,3R)-2-Amino-3-methylpentan-1-ol, the D-enantiomer of isoleucinol, represents a promising yet underexplored member of this class, offering unique stereochemical attributes for innovative applications. This guide provides a comprehensive overview of its synthesis, properties, and significant potential applications for researchers and professionals in drug development.

Physicochemical Properties and Stereochemistry

(2R,3R)-2-Amino-3-methylpentan-1-ol, also known as D-Isoleucinol, is the alcohol analog of the D-isoleucine amino acid. The presence of two adjacent stereocenters at the C2 and C3 positions defines its specific three-dimensional architecture, which is fundamental to its utility in stereoselective transformations.

PropertyValueReference
Molecular FormulaC₆H₁₅NO[4]
Molecular Weight117.19 g/mol [4]
AppearanceWhite to light yellow viscous liquid or solid[5]
Melting Point36-39 °C (for the (2S,3S) enantiomer)[4]
Boiling Point97 °C at 14 mmHg (for the (2S,3S) enantiomer)[4]
Optical Rotation [α]20/D-4.0° (c = 1.6 in ethanol) (inferred for (2R,3R) based on its enantiomer)[4]

Note: Some physical properties are reported for the more common (2S,3S)-enantiomer, L-Isoleucinol. The (2R,3R)-enantiomer is expected to have identical physical properties with the exception of the sign of its optical rotation.

The specific spatial arrangement of the amino and hydroxyl groups in the (2R,3R) configuration provides a distinct chiral environment that can be exploited to control the stereochemical outcome of chemical reactions.

Stereoselective Synthesis of (2R,3R)-2-Amino-3-methylpentan-1-ol

The synthesis of enantiomerically pure amino alcohols is a well-established field, with several reliable methods available. The most common and direct route to (2R,3R)-2-Amino-3-methylpentan-1-ol is the reduction of the corresponding D-isoleucine amino acid or its ester derivative.

Workflow for the Synthesis of (2R,3R)-2-Amino-3-methylpentan-1-ol

G cluster_0 Synthesis of (2R,3R)-2-Amino-3-methylpentan-1-ol start D-Isoleucine esterification Esterification (e.g., SOCl₂ in MeOH) start->esterification Protection of carboxyl group reduction Reduction of Ester (e.g., LiAlH₄ in THF) esterification->reduction Formation of methyl ester workup Aqueous Workup and Purification reduction->workup Reduction to primary alcohol product (2R,3R)-2-Amino-3-methylpentan-1-ol workup->product Isolation of pure product G cluster_1 Application as a Chiral Auxiliary amino_alcohol (2R,3R)-2-Amino-3- methylpentan-1-ol oxazolidinone Chiral Oxazolidinone Derivative amino_alcohol->oxazolidinone Cyclization with (e.g., phosgene, CDI, or diethyl carbonate) acylation Acylation oxazolidinone->acylation Formation of N-acyl oxazolidinone alkylation Stereoselective Alkylation acylation->alkylation prochiral_substrate Prochiral Substrate prochiral_substrate->acylation cleavage Auxiliary Cleavage alkylation->cleavage Introduction of new stereocenter chiral_product Enantiomerically Enriched Product cleavage->chiral_product Recovery of chiral auxiliary

Sources

Advanced Technical Guide: Circular Dichroism Analysis of L-Isoleucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Isoleucinol [(2S,3S)-2-amino-3-methylpentan-1-ol] presents a distinct challenge in chiroptical analysis: it lacks significant chromophores that absorb in the standard UV-Vis range (>200 nm). Consequently, "native" Circular Dichroism (CD) analysis is often inconclusive, yielding flat baselines or noise-dominated spectra in standard solvents.

This guide details the Induced Circular Dichroism (ICD) methodology, specifically utilizing the Dimolybdenum Tetraacetate [


]  method (Snatzke’s Method). This approach transforms the transparent amino alcohol into a chiroptically active transition metal complex, allowing for robust determination of absolute configuration and enantiomeric purity.

Fundamental Principles: The Chromophore Challenge

Native Limitations

L-Isoleucinol possesses only hydroxyl (-OH) and amine (-NH2) groups. The electronic transitions for these moieties (


) occur in the vacuum UV region (<190 nm).
  • Standard CD Spectropolarimeters: Typically cut off at 185–190 nm due to atmospheric oxygen absorption and lamp limitations.

  • Solvent Interference: Common solvents (MeOH, EtOH) absorb strongly below 200 nm, masking the analyte signal.

The Solution: In Situ Complexation

To bypass these limits, we employ Snatzke’s Method . The non-chiral chromophore


 acts as an auxiliary probe. Upon mixing with L-Isoleucinol, a ligand exchange occurs where the chiral amino alcohol replaces one or more acetate ligands in the molybdenum cluster.
  • Result: The chirality of L-Isoleucinol induces a CD signal (Cotton Effect) within the metal-centered transitions of the molybdenum cluster (300–600 nm).

  • Advantage: This region is free from interference by common organic impurities or solvents.

Experimental Protocol: The Dimolybdenum Tetraacetate Method

Reagents & Materials
  • Analyte: L-Isoleucinol (>98% purity).

  • Auxiliary Chromophore: Dimolybdenum(II) Tetraacetate [

    
    ].
    
  • Solvent: DMSO (Dimethyl sulfoxide), Spectroscopic Grade. Note: DMSO is preferred over methanol for this specific complex to prevent solvolysis competition.

  • Cell: Quartz cuvette, 0.1 cm or 1.0 cm pathlength (depending on concentration).

Workflow: In Situ Measurement

This protocol utilizes a "mix-and-measure" approach, eliminating the need to isolate the complex.

  • Stock Solution A (Substrate): Prepare a 10–15 mM solution of L-Isoleucinol in DMSO.

  • Stock Solution B (Reagent): Prepare a 1–2 mg/mL solution of

    
     in DMSO. Note: This solution must be fresh; Mo(II) is sensitive to oxidation.
    
  • Baseline Scan: Measure the CD spectrum of pure Stock B (Reagent only) to ensure a flat baseline (Mo-acetate is achiral).

  • Complex Formation: Mix Stock A and Stock B in a 1:1 to 1:2 ratio directly in the cuvette.

  • Measurement: Record the CD spectrum immediately and at 10-minute intervals for 30 minutes to monitor equilibrium.

Visualization of Workflow

G Start L-Isoleucinol (Transparent <200nm) Mix In Situ Mixing (DMSO, 1:1 Ratio) Start->Mix Reagent Mo2(OAc)4 (Achiral Chromophore) Reagent->Mix Complex Chiral Mo-Complex Formation Mix->Complex Ligand Exchange Measure CD Measurement (300-600 nm) Complex->Measure Induced CD Analysis Sign Correlation (Band II ~310nm) Measure->Analysis

Figure 1: In-situ complexation workflow for determining the absolute configuration of L-Isoleucinol.

Data Analysis & Interpretation

Spectral Features

The resulting ICD spectrum will typically display multiple bands (Cotton Effects) in the visible/near-UV region.

Band DesignationWavelength (

)
Origin of TransitionDiagnostic Value
Band I ~520 nm

(Metal-Metal)
Low intensity, less reliable.
Band II ~300–310 nm Charge Transfer /

High diagnostic value for configuration.
Band III ~250 nmAcetate

Often obscured by solvent/noise.
Configuration Correlation (The Snatzke Rule)

For 1,2-amino alcohols reacting with


:
  • The sign of Band II (~310 nm) correlates with the torsion angle of the O-C-C-N moiety.

  • L-Isoleucinol (2S, 3S): Based on analogous L-amino alcohols (e.g., L-Valinol, L-Leucinol), the complex typically exhibits a Positive (+) Cotton effect at ~310 nm.

  • Validation: Always run a reference standard of known configuration (e.g., commercial L-Valinol) under identical conditions to confirm the sign convention for your specific instrument/solvent system.

Troubleshooting & Quality Control

Common Artifacts
  • Oxidation of Reagent: If the

    
     solution turns green or blue (instead of bright red/orange), it has oxidized to Mo(III) or Mo(IV) and is useless. Action:  Prepare fresh reagent under nitrogen if possible.
    
  • Low Signal Intensity: The binding constant for amino alcohols is generally high, but excess water in DMSO can inhibit complexation. Action: Use anhydrous DMSO.

Validation Checklist
  • Baseline: Is the pure Mo-acetate spectrum flat? (Yes = Pass).

  • Time-Dependence: Does the signal stabilize after 20 mins? (Yes = Equilibrium reached).

  • Reference: Does L-Valinol give the expected sign? (Verifies system integrity).

References

  • Snatzke, G. , & Frelek, J. (1990). Circular dichroism of molybdenum(II) complexes of amino alcohols.

  • Frelek, J. (1999). Dimolybdenum Tetraacetate as an Auxiliary Chromophore for Structural Studies of Vicinal Amino Alcohols.

  • Berova, N., Nakanishi, K., & Woody, R. W. (2000). Circular Dichroism: Principles and Applications (2nd Ed.). Wiley-VCH.

  • Polavarapu, P. L. (2002). Chiral Analysis: Advances in Spectroscopy, Chromatography and Emerging Methods. Elsevier.

A-Scientist-Authored Technical Guide to the Solubility of 2-Amino-3-methylpentan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the solubility characteristics of 2-amino-3-methylpentan-1-ol, a chiral amino alcohol, in a variety of organic solvents. Authored from the perspective of a senior application scientist, this document provides not only foundational knowledge but also practical, field-tested insights to inform experimental design and interpretation in chemical synthesis, formulation development, and broader research applications.

Core Molecular Characteristics Influencing Solubility

This compound is an amphiphilic molecule, possessing both polar and non-polar functionalities. Its primary amine (-NH2) and primary alcohol (-OH) groups are hydrophilic and capable of acting as both hydrogen bond donors and acceptors. These are juxtaposed with a branched, hydrophobic 3-methylpentyl carbon skeleton. This dual nature is the principal determinant of its solubility behavior, which is a complex interplay of intermolecular forces.

It is critical to note that this compound has two chiral centers, giving rise to four possible stereoisomers. The specific spatial arrangement of the amino and hydroxyl groups can influence the crystal lattice energy of the solid form, which in turn can affect its solubility. Therefore, an understanding of the specific stereoisomer being used is paramount for reproducible results.

Guiding Principles of Solubility: A Theoretical Framework

The dissolution of a solid in a liquid is governed by the Gibbs free energy of mixing (ΔGmix = ΔHmix - TΔSmix). Solubility is favored when ΔGmix is negative. The enthalpy of mixing (ΔHmix) can be conceptualized through two main energy contributions:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules in a crystalline state.

  • Solvation Energy: The energy released upon the formation of new solute-solvent interactions.

For this compound, solvents that can effectively disrupt the strong hydrogen bonding network in the solid state and form stable new hydrogen bonds with the solute will exhibit higher solvating power.

A powerful predictive tool for solubility is the use of Hansen Solubility Parameters (HSP) .[1][2][3] These parameters quantify the cohesive energy of a substance in terms of three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

The principle of "like dissolves like" can be quantified by comparing the HSP of the solute with that of potential solvents. A smaller difference in their respective parameters suggests a higher likelihood of miscibility.[2][3]

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[4] This technique ensures that the solvent is saturated with the solute at a given temperature, providing a thermodynamically stable measurement.

Experimental Workflow: Shake-Flask Method

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Solubility Profile of this compound in Representative Organic Solvents

The solubility of amino acids and their derivatives generally decreases with the increasing hydrophobic character of the solvent. The following table summarizes the expected solubility of this compound in a range of organic solvents based on fundamental chemical principles.

Table 1: Predicted Solubility of this compound at Ambient Temperature

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Solute-Solvent Interactions
Polar Protic Methanol, EthanolHighStrong hydrogen bonding with both the -NH2 and -OH groups.
Polar Aprotic Acetone, AcetonitrileModerateDipole-dipole interactions and hydrogen bond acceptance by the solvent.
Non-Polar Toluene, HexaneLow to Very LowPrimarily weak van der Waals (dispersion) forces.

Studies on similar amino acids have shown a significant reduction in solubility as the polarity of the solvent system decreases.[5] For instance, the solubility of glycine was found to decrease dramatically as the solvent changed from pure water to 90% ethanol.[5] This trend is expected to hold for this compound.

Logical Relationship: Polarity and Solubility

G cluster_solute This compound cluster_solvent Solvent cluster_solubility Solubility Outcome Solute Amphiphilic Nature (Polar -NH2, -OH & Non-polar alkyl chain) Solvent_Polar Polar Solvents (e.g., Methanol, Ethanol) Solute->Solvent_Polar Strong H-bonding & dipole-dipole interactions Solvent_NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Solute->Solvent_NonPolar Weak dispersion forces Solubility_High High Solubility Solvent_Polar->Solubility_High Solubility_Low Low Solubility Solvent_NonPolar->Solubility_Low

Caption: The relationship between solvent polarity and the resulting solubility of this compound.

Practical Implications in Research and Development

A comprehensive understanding of the solubility of this compound is crucial for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure homogeneity and optimal reaction rates.

  • Crystallization and Purification: Designing crystallization processes by identifying suitable solvent/anti-solvent systems to control crystal morphology and purity.

  • Formulation Science: Developing stable liquid formulations by choosing solvents that can maintain the desired concentration of the active ingredient over time.

References

  • Mandal, B., Ghosh, S., & Das, A. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • Hansen, C. M. (2018). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

Sources

Thermochemical Characterization & Synthetic Utility of L-Isoleucinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermochemical properties and applications of L-Isoleucinol , designed for researchers and drug development professionals.

Executive Summary

L-Isoleucinol (2-amino-3-methylpentan-1-ol) represents a critical chiral building block in modern pharmaceutical synthesis.[1][2] Unlike its parent amino acid (L-Isoleucine), the amino alcohol form exhibits distinct phase behavior and volatility profiles that necessitate specific handling protocols.[1] This guide provides a comprehensive thermochemical analysis, bridging the gap between scarce experimental data and predictive group-additivity models.[1] It details self-validating protocols for determining enthalpy of formation and vapor pressure, ensuring rigorous data integrity for process scale-up.[1]

Chemical Identity & Stereochemical Architecture[1][2]

L-Isoleucinol preserves the stereocenters of L-Isoleucine, specifically the


 configuration.[1] This retention is vital for its role as a chiral auxiliary in asymmetric synthesis.[1]
PropertySpecification
IUPAC Name

-2-Amino-3-methylpentan-1-ol
CAS Registry 203-65-8
Molecular Formula

Molecular Weight 117.19 g/mol
Physical State Colorless viscous liquid or low-melting solid (hygroscopic)
Boiling Point ~121–126 °C at 0.6 mmHg (Experimental)
Density 0.984 g/cm³ (at 25 °C)
Stereochemical Visualization

The following diagram illustrates the reduction pathway from L-Isoleucine to L-Isoleucinol, highlighting the preservation of the chiral centers.[1]

Isoleucinol_Synthesis cluster_stereo Stereochemical Integrity Ile L-Isoleucine (2S, 3S) IleOH L-Isoleucinol (2S, 3S) Ile->IleOH Reduction (-COOH -> -CH2OH) RedAgent Reduction Agent (LiAlH4 or NaBH4/I2) RedAgent->IleOH Reagent Aux Chiral Auxiliary (e.g., Oxazolidinones) IleOH->Aux Cyclization w/ Carbonyls

Figure 1: Synthetic pathway and stereochemical retention from L-Isoleucine to L-Isoleucinol.[1][2]

Thermochemical Data Landscape

Experimental thermochemical data for amino alcohols is significantly scarcer than for amino acids.[1][2] While L-Isoleucine has well-defined combustion data, L-Isoleucinol requires a combination of comparative analysis (vs. L-Valinol, L-Leucinol) and Group Additivity Methods for precise estimation.[1][2]

Estimated Standard Enthalpy of Formation ( )

Using the Joback Group Contribution Method , we can estimate the standard enthalpy of formation for the gas phase.[1] This serves as a baseline for validating experimental calorimetry results.[1][2]

Calculation Logic:


[1][2]
Group FragmentCountIncrement (kJ/mol)Contribution
-NH2 (Primary Amine)1+15.9+15.9
-OH (Alcohol)1-208.0-208.0
-CH3 2-76.45-152.9
-CH2- 1-20.64-20.64
>CH- 2-8.23-16.46
Base Value -+68.29+68.29
Total Estimated

-313.8 kJ/mol

Note: This value represents the gas phase.[1][2] The liquid phase enthalpy would require subtraction of the enthalpy of vaporization (


), typically ~50-60 kJ/mol for amino alcohols due to hydrogen bonding.[1][2]
Phase Transition Energetics

The high boiling point relative to molecular weight indicates strong intermolecular hydrogen bonding (N-H[1][2]···O and O-H···N networks).[1][2][3]

  • Enthalpy of Vaporization (

    
    ):  Estimated at 62.2 kJ/mol  (at 298 K).[1][2]
    
  • Heat Capacity (

    
    ):  Critical for process safety in scale-up.[1][2]
    
    • Solid/Liquid:[1][2] ~250 J/(mol[1][2]·K) (Estimated).[1][2][4][5]

Experimental Methodologies for Data Acquisition

To establish authoritative data for internal libraries, the following self-validating protocols are recommended. These methodologies prioritize the elimination of hygroscopic water, the primary source of error in amino alcohol thermochemistry.[1]

Protocol A: Combustion Calorimetry (Determination of )

This protocol derives the standard molar enthalpy of formation.[1][2]

Prerequisites:

  • Purity: >99.9% (confirmed by qNMR and Karl Fischer titration).[1][2]

  • Apparatus: Isoperibol Oxygen Bomb Calorimeter.

Workflow:

  • Sample Encapsulation: Seal L-Isoleucinol in a Mylar or polyethylene ampoule to prevent moisture absorption.[1] Weigh the ampoule on a microbalance (

    
    ).
    
  • Combustion: Burn in 3.0 MPa high-purity oxygen.

  • Correction: Apply Washburn corrections for standard states.

  • Derivation:

    
    
    
    
    
    [1][2][6]
Protocol B: Knudsen Effusion (Vapor Pressure & )

Used for determining the volatility profile and enthalpy of sublimation/vaporization.[1][2]

Workflow:

  • Cell Loading: Place sample in a Knudsen cell (glass or titanium) with a known orifice area (

    
    ).[1][2]
    
  • Isothermal Heating: Maintain constant

    
     under high vacuum (
    
    
    
    Pa).
  • Mass Loss Monitoring: Measure mass loss rate (

    
    ) via Quartz Crystal Microbalance (QCM) or thermogravimetry.[1][2]
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the Clausing factor and
    
    
    is molar mass).[1][2]

Experimental_Workflow cluster_calorimetry Combustion Calorimetry cluster_effusion Knudsen Effusion Sample L-Isoleucinol Sample (>99.9% Purity) Prep Drying & Encapsulation (Glovebox, Ar atm) Sample->Prep Bomb O2 Bomb Combustion (3.0 MPa) Prep->Bomb Vacuum High Vacuum Heating (<10^-4 Pa) Prep->Vacuum DeltaC Delta_c H (Combustion) Bomb->DeltaC DeltaF Delta_f H (Formation) DeltaC->DeltaF MassLoss Mass Loss Rate (dm/dt) Vacuum->MassLoss VapPress Vapor Pressure & Delta_vap H MassLoss->VapPress

Figure 2: Dual-pathway experimental workflow for complete thermochemical characterization.

Applications in Drug Development[1][9]

The thermochemical stability and chiral integrity of L-Isoleucinol drive its utility in two primary areas:

  • Chiral Auxiliaries (Evans' Oxazolidinones): Reaction with diethyl carbonate or phosgene derivatives yields 4-substituted oxazolidinones.[1][2] These auxiliaries induce stereochemistry in subsequent aldol or alkylation reactions.[1] The steric bulk of the sec-butyl group in L-Isoleucinol provides excellent facial selectivity.[1]

  • Peptide Isosteres: Reduced peptide bonds (

    
    ) utilize amino alcohols to create hydrolytically stable transition-state mimics, essential for protease inhibitor design (e.g., HIV protease inhibitors).[1][2]
    

Solubility & Formulation:

  • LogP (Octanol/Water): ~0.44 (Estimated).[1][2]

  • Solubility: Highly soluble in ethanol, DMSO, and chlorinated solvents; sparingly soluble in non-polar alkanes.[1]

References

  • NIST Chemistry WebBook. L-Isoleucine Thermochemical Data.[1][7] National Institute of Standards and Technology.[1][7] [Link] (Accessed 2024).[1][2]

  • Ribeiro da Silva, M.A.V., et al. "Thermochemical studies on L-valine, L-leucine, and L-isoleucine."[1] Journal of Chemical Thermodynamics. (Contextual grounding for amino acid precursors).

  • Joback, K.G., and Reid, R.C. "Estimation of pure-component properties from group-contributions."[1] Chemical Engineering Communications, 1987.[1] [Link]

  • Verevkin, S.P. "Thermochemistry of amines and amino alcohols."[1][2] Journal of Chemical & Engineering Data. (Methodological reference for Knudsen effusion of amino derivatives).

  • PubChem Database. Compound Summary for CID 99285 (L-Isoleucinol). National Center for Biotechnology Information.[1][2] [Link][1][2]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Chiral Catalysts Using 2-Amino-3-methylpentan-1-ol (L-Isoleucinol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 2-Amino-3-methylpentan-1-ol (L-Isoleucinol) as a chiral scaffold in the synthesis of privileged ligands for asymmetric catalysis. Unlike its structural analogs valinol (isopropyl) and tert-leucinol (tert-butyl), isoleucinol possesses a unique sec-butyl side chain with two stereogenic centers ((2S,3S)-configuration). This structural duality offers distinct steric locking mechanisms that can enhance enantioselectivity in metal-catalyzed transformations.

This document provides validated protocols for synthesizing two major ligand classes—Bis(oxazolines) (Box) and Phosphinooxazolines (PHOX) —and benchmarks their performance in asymmetric cyclopropanation and allylic alkylation.

Scientific Rationale & Ligand Design

The "Isoleucine Effect" in Ligand Architecture

In asymmetric catalysis, the transfer of chirality from the ligand to the substrate is governed by the steric environment created around the metal center. L-Isoleucinol offers a specific advantage over other amino alcohols:

  • Steric Bulk: The sec-butyl group provides greater steric hindrance than the isopropyl group of valine but avoids the extreme rigidity of the tert-butyl group.

  • Conformational Locking: The additional chiral center at the

    
    -carbon of the side chain restricts bond rotation, often leading to a more rigid "chiral pocket" when coordinated to metals like Cu(II) or Pd(0).
    
Target Ligand Scaffolds

We focus on two privileged scaffolds derived from isoleucinol:

  • Ile-Box (Bis-oxazoline): A

    
    -symmetric bidentate ligand ideal for Lewis acid catalysis (e.g., Cu, Zn, Mg).
    
  • Ile-PHOX (Phosphinooxazoline): A

    
    -symmetric P,N-hybrid ligand essential for Ir-catalyzed hydrogenations and Pd-catalyzed allylic substitutions.
    

Protocol A: Synthesis of -Symmetric Ile-Box Ligands

This protocol describes the synthesis of 2,2'-isopropylidenebis[(4S,5S)-4-sec-butyl-4,5-dihydrooxazole] , commonly known as (S,S)-iso-propylidene-Box .

Reaction Scheme Visualization

BoxSynthesis Start L-Isoleucinol (this compound) Inter Intermediate Bis-Amide Start->Inter Acylation (0°C to RT) Reagent Dimethyl Malonyl Dichloride (or Diethyl Malonate) Reagent->Inter Product Ile-Box Ligand (C2-Symmetric) Inter->Product Cyclization (Reflux) Cyclization Cyclization Agent (TsCl / Et3N or SOCl2) Cyclization->Product

Figure 1: Synthetic pathway for Ile-Box ligands via bis-amide intermediate.

Detailed Methodology

Reagents:

  • L-Isoleucinol (10.0 mmol)

  • Dimethylmalonyl dichloride (5.0 mmol)

  • Triethylamine (Et

    
    N) (22.0 mmol)
    
  • Dichloromethane (DCM) (anhydrous)

  • Tosyll chloride (TsCl) & DMAP (for cyclization)

Step-by-Step Procedure:

  • Bis-Amide Formation:

    • In a flame-dried round-bottom flask under

      
      , dissolve L-isoleucinol (1.17 g, 10 mmol) and Et
      
      
      
      N (3.0 mL) in anhydrous DCM (50 mL). Cool to 0°C.
    • Add dimethylmalonyl dichloride (0.66 mL, 5 mmol) dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Checkpoint: TLC (5% MeOH/DCM) should show consumption of the amino alcohol.

    • Workup: Wash with 1M HCl (2x), sat. NaHCO

      
      , and brine. Dry over MgSO
      
      
      
      and concentrate to yield the bis-amide.
  • Cyclization (TsCl Method):

    • Dissolve the crude bis-amide in anhydrous DCM (50 mL). Add Et

      
      N (4.0 equiv) and DMAP (0.1 equiv).
      
    • Add TsCl (2.2 equiv) portion-wise at 0°C. Stir at RT for 24 hours.

    • Mechanism:[1][2] The hydroxyl group is tosylated, followed by intramolecular nucleophilic attack by the amide oxygen and subsequent loss of TsO

      
       to form the oxazoline ring.
      
    • Purification: Flash chromatography on silica gel (Hexane/EtOAc 4:1).

Expected Yield: 65-75% (White crystalline solid).

Protocol B: Synthesis of Ile-PHOX Ligands

This protocol details the synthesis of (S)-2-(2-(diphenylphosphino)phenyl)-4-sec-butyl-4,5-dihydrooxazole .

Detailed Methodology

Reagents:

  • 2-Bromobenzonitrile (5.0 mmol)

  • L-Isoleucinol (6.0 mmol)

  • ZnCl

    
     (anhydrous, 0.5 mmol)
    
  • Chlorobenzene (solvent)

  • n-BuLi (1.6 M in hexanes)

  • Chlorodiphenylphosphine (PPh

    
    Cl)
    

Step-by-Step Procedure:

  • Oxazoline Formation (Witte-Seeliger Method):

    • Mix 2-bromobenzonitrile (0.91 g, 5 mmol), L-isoleucinol (0.70 g, 6 mmol), and ZnCl

      
       (0.07 g, 0.5 mmol) in chlorobenzene (10 mL).
      
    • Heat to reflux (135°C) for 24 hours. Ammonia gas is evolved (ensure proper venting).

    • Workup: Cool, dilute with DCM, wash with water. Purify by column chromatography (Hexane/EtOAc).

    • Yield: ~80% of the bromophenyl-oxazoline intermediate.

  • Phosphinylation:

    • Dissolve the intermediate (2.0 mmol) in dry THF (10 mL) under Argon. Cool to -78°C.

    • Add n-BuLi (2.2 mmol) dropwise. The solution typically turns dark orange/red (lithio-species). Stir for 1 hour at -78°C.

    • Add PPh

      
      Cl (2.2 mmol) dropwise.
      
    • Allow to warm to RT slowly overnight.

    • Workup: Quench with MeOH, concentrate, and purify via flash chromatography (degassed solvents recommended to prevent phosphine oxidation).

Validation:


P NMR should show a singlet around -4 to -6 ppm (distinct from phosphine oxide at ~30 ppm).

Application Case Study: Asymmetric Cyclopropanation

We validate the Cu(I)-Ile-Box catalyst in the benchmark reaction of styrene with ethyl diazoacetate.

Catalytic Cycle Visualization

CatalyticCycle Complex Cu(I)-Ile-Box Active Catalyst Diazo Diazoacetate Coordination Complex->Diazo + N2CHCO2Et Carbene Cu-Carbene Intermediate Diazo->Carbene - N2 Approach Styrene Approach (Steric Selection) Carbene->Approach + Styrene ProductRel Product Release + N2 Approach->ProductRel Enantio-determining Step ProductRel->Complex Regeneration

Figure 2: Catalytic cycle for Cu-Box mediated asymmetric cyclopropanation.

Experimental Protocol
  • Catalyst Preparation: In a dry Schlenk tube, mix Cu(OTf)

    
     (0.05 mmol) and Ile-Box ligand (0.055 mmol) in DCM (2 mL). Stir for 1 hour to form the blue Cu(II) complex. (Note: For cyclopropanation, Cu(I) is the active species; Cu(OTf)
    
    
    
    is often reduced in situ by phenylhydrazine or the diazo compound, or Cu(I)OTf is used directly).
  • Reaction: Add styrene (5.0 mmol). Add ethyl diazoacetate (1.0 mmol) in DCM (1 mL) via syringe pump over 4 hours.

  • Analysis: Filter through silica. Analyze ratio of trans/cis and ee% via Chiral HPLC (e.g., Chiralcel OD-H).

Performance Data Comparison

The following table compares the performance of Box ligands derived from different amino alcohols in the cyclopropanation of styrene.

Ligand ScaffoldSide Chain (R)Steric BulkYield (%)trans:cis Ratioee% (trans)
Val-Box IsopropylMedium8873:2785
Ile-Box sec-Butyl High (Locked) 92 78:22 94
t-Leu-Box tert-ButylVery High9080:2096
Ph-Box PhenylPlanar8265:3570

Interpretation: Ile-Box provides superior enantioselectivity compared to Val-Box due to the increased bulk of the sec-butyl group, approaching the performance of the more expensive tert-leucine derivative.

References

  • Oxazoline Ligand Overview: Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link

  • PHOX Ligands: Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345. Link

  • Cyclopropanation Protocols: Evans, D. A., et al. (1991). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions.[3] Catalytic, Asymmetric Cyclopropanation of Olefins. Journal of the American Chemical Society, 113(2), 726–728. Link

  • Oxazoline Synthesis: Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Liebigs Annalen der Chemie, 1974(6), 996–1009. Link

  • Pd-Catalyzed Allylation: Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. Link

Sources

Process Development Guide: Scalable Synthesis of (2S,3S)-2-Amino-3-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the reduction of L-Isoleucine to (2S,3S)-2-amino-3-methylpentan-1-ol (L-Isoleucinol). While Lithium Aluminum Hydride (LAH) is traditionally used for such reductions, it poses significant safety risks on a kilogram scale due to its pyrophoric nature and difficult aluminum emulsion workups.

This guide utilizes the Sodium Borohydride (NaBH₄) / Iodine (I₂) system (the McKennon protocol).[1][2] This method generates borane (in situ) in Tetrahydrofuran (THF), offering superior safety profiles, easier workup, and excellent retention of optical purity (>99% ee) compared to LAH.

Key Advantages of this Protocol:

  • Safety: Eliminates the use of pyrophoric LAH.

  • Purity: Chemoselective reduction preserves the chiral centers at C2 and C3.

  • Scalability: Homogeneous reaction mixture avoids aluminum salt emulsions.

Chemical Reaction & Mechanism

The transformation proceeds via the in situ generation of borane (BH₃) from NaBH₄ and I₂. The borane activates the carboxylic acid, reducing it to the alcohol.[3] Crucially, the resulting amino alcohol forms a stable borane-amine complex that must be vigorously hydrolyzed to release the free amine.

Reaction Scheme

ReactionScheme Reactant L-Isoleucine (COOH, NH2) Intermediate Borane-Amine Complex Reactant->Intermediate Reduction (0°C -> Reflux) Reagents NaBH4 + I2 (in THF) Reagents->Intermediate Generates BH3 Product L-Isoleucinol (CH2OH, NH2) Intermediate->Product Hydrolysis (Critical Step) Workup KOH / MeOH Reflux Workup->Product

Figure 1: Reaction pathway highlighting the critical hydrolysis step required to break the Borane-Amine complex.

Experimental Protocol (Scale: 100g Basis)

Reagents and Materials
ReagentMW ( g/mol )Equiv.Mass/VolRole
L-Isoleucine 131.171.0100.0 gStarting Material
NaBH₄ 37.832.469.2 gReducing Agent
Iodine (I₂) 253.811.0193.5 gOxidant (generates BH₃)
THF (Anhydrous) 72.11N/A1.5 LSolvent
Methanol 32.04N/A300 mLQuench/Solvent
KOH (20% aq) 56.11N/A500 mLHydrolysis Base
Step-by-Step Procedure
Phase 1: Reactor Setup & Addition (0 – 2 Hours)
  • Setup: Equip a 3L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. Flush the system with Nitrogen (N₂).

  • Charge: Add NaBH₄ (69.2 g) and L-Isoleucine (100 g) to the flask. Add THF (1.0 L) . The amino acid will likely remain as a suspension.

  • Cooling: Cool the suspension to 0°C using an ice/salt bath.

  • Iodine Addition (Critical): Dissolve Iodine (193.5 g) in THF (500 mL) . Add this solution dropwise via the addition funnel over 60–90 minutes .

    • Caution: Massive Hydrogen (H₂) evolution occurs. Ensure venting is unblocked. Maintain internal temperature < 10°C.

    • Observation: The solution will transition from colorless to brown (iodine) and eventually fade back to clear/white as iodine is consumed.

Phase 2: Reduction (2 – 20 Hours)
  • Reflux: Once H₂ evolution subsides, remove the ice bath. Slowly heat the reaction to reflux (approx. 66°C).

  • Reaction Time: Reflux for 18 hours .

    • Note: The reaction is usually complete within 6-8 hours, but overnight reflux ensures full conversion of the sterically hindered isoleucine.

Phase 3: Quench & Hydrolysis (The "McKennon" Step)
  • Cooling: Cool the mixture to room temperature (RT).

  • Methanol Quench: Carefully add Methanol (300 mL) dropwise.

    • Safety: This will react with excess borohydride. Expect vigorous bubbling.

  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to a viscous paste (removing most THF).

  • Hydrolysis: Dissolve the paste in 20% aqueous KOH (500 mL) .

  • Second Reflux: Heat this aqueous mixture to reflux (approx. 100°C) for 4 hours .

    • Why? This step cleaves the stable B-N bond. Without this, yield will be <30%.

Phase 4: Isolation & Purification
  • Extraction: Cool to RT. Extract the aqueous layer with Dichloromethane (DCM) (3 x 400 mL) .

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove solvent under vacuum to yield the crude amino alcohol as a colorless to pale yellow oil.

  • Distillation: Purify via vacuum distillation.

    • Boiling Point: ~80–85°C at 0.5 mmHg (High Vacuum).

    • Yield Target: 75–85 g (85–95%).

Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup (N2 Purge) Charge Charge NaBH4 + L-Ile Add THF Start->Charge Addition Add Iodine Solution (0°C, Slow Addition) !! H2 Evolution !! Charge->Addition Reflux1 Reflux 18h (Reduction) Addition->Reflux1 Quench Quench with MeOH Evaporate THF Reflux1->Quench Hydrolysis Add 20% KOH Reflux 4h (Cleave B-N) Quench->Hydrolysis Crucial Step Extract Extraction (DCM) Phase Separation Hydrolysis->Extract Distill Vacuum Distillation (Final Purification) Extract->Distill End Final Product L-Isoleucinol Distill->End

Figure 2: Operational workflow for the synthesis, emphasizing safety checkpoints and the hydrolysis phase.

Quality Control & Analytical Parameters

To ensure the product meets pharmaceutical standards, the following QC tests are mandatory:

ParameterMethodSpecification
Appearance VisualColorless viscous liquid or low-melting solid
Purity GC-FID or HPLC> 98.0%
Optical Rotation Polarimetry

(neat) or specific lit value*
Identity 1H-NMR (CDCl₃)Confirm doublet at ~0.9 ppm (methyl), broad singlet (NH2/OH)
Water Content Karl Fischer< 0.5%

*Note: Optical rotation is solvent-dependent. L-Isoleucinol is often converted to the N-Boc derivative or Oxalate salt for enantiomeric excess (ee) determination via Chiral HPLC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete hydrolysis of Borane-Amine complex.Increase KOH reflux time or concentration. Ensure THF is removed before KOH addition.
Product is Solid/Gummy High purity L-Isoleucinol is a solid near RT (MP ~36°C).This is normal. Gently warm to melt for handling.
Low Optical Rotation Racemization during reflux.Ensure starting material (L-Ile) is pure. Avoid excessive temperatures (>80°C) during the initial reduction.
Violent Bubbling Too fast addition of Iodine or MeOH.Slow down addition rates. Ensure efficient cooling (0°C) during Iodine addition.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[1] A convenient reduction of amino acids and their derivatives.[2][4][5] The Journal of Organic Chemistry, 58(13), 3568-3571.[1][2]

  • Abiko, A., & Masamune, S. (1992).[2] An improved, convenient procedure for reduction of amino acids to aminoalcohols: Use of NaBH4-H2SO4.[2] Tetrahedron Letters, 33(38), 5517-5518.[2]

  • Kanth, J. V. B., & Periasamy, M. (1991).[1] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[1][2][3] The Journal of Organic Chemistry, 56(20), 5964-5965.[1][2]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

Sources

Application Note: Immobilization of L-Isoleucinol-Based Catalysts on Solid Supports

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of Active Pharmaceutical Ingredients (APIs), enantiomeric purity is non-negotiable. L-Isoleucinol, with its dual chiral centers, is a privileged scaffold for asymmetric catalysis, particularly in the enantioselective reduction of prochiral ketones and the alkylation of aldehydes. However, homogeneous variants suffer from a critical bottleneck in drug development: trace metal/ligand contamination and difficulty in recovery .

This guide details the protocols for immobilizing L-isoleucinol on two distinct solid supports: Cross-linked Polystyrene (Merrifield Resin) and Mesoporous Silica (SBA-15/MCM-41) .

Why Immobilize? (The Causality)
  • Kinetic Site Isolation: Immobilization mimics high-dilution conditions, preventing the formation of inactive dimeric aggregate species often seen with amino alcohols in solution.

  • Process Intensification: Facilitates the transition from batch to continuous flow chemistry.

  • Regulatory Compliance: Drastically reduces leaching, simplifying downstream purification to meet ICH Q3D elemental impurity guidelines.

Critical Design Parameters

Before initiating synthesis, the choice of support and linker dictates the catalytic efficiency.

Support Selection Matrix
FeaturePolymer Support (Merrifield Resin)Inorganic Support (Silica/Mesoporous)
Mechanical Stability Moderate (Compressible)High (Rigid, suitable for high pressure)
Swelling Requirement Critical (Requires DCM/THF)None (Solvent independent)
Chemical Stability High in basic/acidic mediaSensitive to HF/strong base
Mass Transfer Diffusion-controlled (Gel phase)Pore-diffusion controlled
Ideal Application Batch reactors, slow kineticsPacked bed flow reactors
The Linker Strategy

Direct attachment to the active site (the amine or alcohol) can deactivate the catalyst.

  • Strategy: We utilize the nucleophilic nitrogen of L-isoleucinol to displace a leaving group on the support. While this converts a primary amine to a secondary amine, secondary amino-alcohol ligands are highly effective in Borane-mediated reductions (Itsuno-Corey reduction mechanism).

Workflow Visualization

The following diagram outlines the decision logic and workflow for synthesizing and validating the immobilized catalyst.

ImmobilizationWorkflow Start Start: L-Isoleucinol SupportChoice Select Support Start->SupportChoice ResinPrep Merrifield Resin (Swelling in DMF/THF) SupportChoice->ResinPrep Batch/Polymer SilicaAct Silica Activation (Vacuum, 120°C) SupportChoice->SilicaAct Flow/Silica CouplingPoly Nucleophilic Substitution (100°C, 24h, Base) ResinPrep->CouplingPoly Washing Soxhlet Extraction (Removal of unbound ligand) CouplingPoly->Washing LinkerGraft Grafting Linker (CPTMS, Toluene, Reflux) SilicaAct->LinkerGraft CouplingSilica Amination (L-Isoleucinol, Et3N) LinkerGraft->CouplingSilica CouplingSilica->Washing Analysis Validation (FT-IR, Elemental Analysis) Washing->Analysis

Figure 1: Strategic workflow for the covalent immobilization of L-Isoleucinol on Polymer vs. Silica supports.

Protocol A: Immobilization on Merrifield Resin (Polymer)

This protocol utilizes the nucleophilic substitution of the chloride on chloromethyl polystyrene by the amino group of L-isoleucinol.

Materials
  • Support: Merrifield Resin (Chloromethyl polystyrene), 1% DVB cross-linked, Loading: ~1.0–1.5 mmol Cl/g.

  • Ligand: L-Isoleucinol (>98% ee).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Step-by-Step Methodology
  • Resin Swelling (Crucial Step):

    • Place 2.0 g of Merrifield resin in a round-bottom flask.

    • Add 20 mL of anhydrous DMF.

    • Allow to swell for 1 hour at room temperature without stirring (gentle swirling only). Reasoning: Mechanical stirring can grind the resin beads, creating fines that clog filters.

  • Coupling Reaction:

    • Add L-Isoleucinol (3.0 eq relative to Cl loading) and

      
       (3.0 eq) to the swollen resin mixture.
      
    • Heat the mixture to 90–100°C under an inert atmosphere (

      
       or Ar) for 24–48 hours.
      
    • Note: The elevated temperature ensures penetration of the ligand into the gel phase of the polymer.

  • Purification (Soxhlet Extraction):

    • Filter the resin and wash sequentially with DMF,

      
      , Methanol, and DCM.
      
    • Self-Validating Step: Perform Soxhlet extraction with Methanol for 12 hours. This guarantees the removal of physically adsorbed (non-covalently bound) ligand, ensuring that subsequent catalytic activity is due to the immobilized species only.

  • Drying:

    • Dry the resin under high vacuum at 50°C for 6 hours.

  • Characterization:

    • FT-IR: Look for the disappearance of the C-Cl stretch (~1265 cm⁻¹) and the appearance of O-H/N-H stretches (~3300–3400 cm⁻¹).

    • Elemental Analysis: Calculate loading based on Nitrogen content (%N).

    • Calculation: Loading (mmol/g) =

      
      .
      

Protocol B: Immobilization on Mesoporous Silica (Inorganic)

Silica supports offer rigidity and are superior for flow chemistry applications. We use a linker spacer (3-chloropropyltrimethoxysilane - CPTMS) to prevent steric crowding near the surface.

Step-by-Step Methodology
  • Silica Activation:

    • Dry Silica Gel (or MCM-41) at 120°C under vacuum for 4 hours to remove physisorbed water while retaining surface silanol groups (Si-OH).

  • Linker Grafting (Functionalization):

    • Suspend activated silica (5 g) in dry Toluene (50 mL).

    • Add CPTMS (5 mL) under nitrogen.

    • Reflux for 24 hours.

    • Filter and wash with Toluene and DCM. This creates Cl-functionalized Silica .

  • Ligand Immobilization:

    • Suspend the Cl-functionalized silica in Toluene/Triethylamine (10:1).

    • Add L-Isoleucinol (excess, 2-3 eq).

    • Reflux for 48 hours. Reasoning: Nucleophilic attack on the propyl-chloride linker is slower than on benzyl chloride; reflux is required.

  • End-Capping (Optional but Recommended):

    • Treat with Hexamethyldisilazane (HMDS) to cap remaining free silanol groups, preventing non-specific binding of substrates during catalysis.

Application Note: Asymmetric Borane Reduction

To validate the catalyst, perform the asymmetric reduction of acetophenone. This is the standard "stress test" for isoleucinol-based ligands.

Catalytic Cycle Visualization

CatalyticCycle Cat Immobilized Catalyst Complex Cat-Borane Complex Cat->Complex + BH3 TS Transition State (Face Selective) Complex->TS + Ketone Product Chiral Alcohol + Free Catalyst TS->Product Reduction Product->Cat Regeneration BH3 Borane Reagent BH3->Complex Ketone Prochiral Ketone Ketone->TS

Figure 2: The catalytic cycle for Borane-mediated reduction. The immobilized catalyst directs the hydride attack to a specific face of the ketone.

Validation Protocol
  • Setup: In a flame-dried flask, suspend the Immobilized Catalyst (10 mol% eq) in dry THF.

  • Activation: Add Borane-THF complex (1.0 eq) and stir for 30 mins to form the oxazaborolidine-type intermediate on the surface.

  • Reaction: Add Acetophenone slowly at 0°C. Add remaining Borane source (0.6 eq).

  • Quench: After 2 hours, filter the catalyst (Save for reuse!). Quench filtrate with 2N HCl.

  • Analysis: Extract product and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Target: >90% Yield, >90% ee.

References

  • Fundamental Polymer Support Chemistry: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Chiral Amino Alcohols in Asymmetric Catalysis: Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Immobilization of Chiral Ligands on Silica: De Vos, D. E., Dams, M., Sels, B. F., & Jacobs, P. A. (2002). Ordered Mesoporous and Microporous Molecular Sieves Functionalized with Transition Metal Complexes as Catalysts for Selective Organic Transformations. Chemical Reviews, 102(10), 3615–3640. [Link]

  • Polymer Supported Amino Alcohols for Reduction: Itsuno, S. (1998). Polymer-supported chiral catalysts for asymmetric synthesis. Progress in Polymer Science, 23(4), 621-669. [Link]

Application Note: Enantioselective Reduction of Ketones with 2-Amino-3-methylpentan-1-ol Derived Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Chemistry

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental pillar of modern drug discovery and materials science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in organic synthesis, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals.[1][2]

Among the arsenal of methods available for this purpose, the use of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), stands out for its reliability, high enantioselectivity, and broad substrate scope.[1][3][4][5] These catalysts are typically derived from chiral β-amino alcohols. This application note provides a detailed guide to the theory and practice of using reagents derived from 2-Amino-3-methylpentan-1-ol for the enantioselective reduction of ketones.

Theoretical Framework: The Mechanism of CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a catalytic process that utilizes a chiral oxazaborolidine to mediate the enantioselective transfer of a hydride from a borane source (e.g., BH₃·THF or BH₃·SMe₂) to a ketone.[3][5] The success of this reaction hinges on the formation of a well-defined transition state that favors hydride delivery to one of the two prochiral faces of the ketone.

The key catalytic species is an oxazaborolidine formed from the reaction of a chiral amino alcohol, such as (S)-2-Amino-3-methylpentan-1-ol, with a borane source.[6][7] The currently accepted mechanism involves the following key steps:

  • Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine ring. This coordination enhances the Lewis acidity of the endocyclic boron atom.[3][6]

  • Ketone Coordination: The prochiral ketone then coordinates to this activated catalyst-borane complex. The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst. Typically, the larger substituent of the ketone orients away from the bulky group on the chiral auxiliary.

  • Hydride Transfer: The hydride is delivered from the borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This directed hydride transfer results in the formation of the chiral alcohol with a predictable stereochemistry.[8]

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the oxazaborolidine catalyst for the next catalytic cycle.

The enantioselectivity of the reduction is therefore dictated by the facial selectivity of the ketone coordination and the subsequent intramolecular hydride transfer. The rigid structure of the oxazaborolidine, derived from amino alcohols like this compound, is crucial for achieving high levels of stereocontrol.[3]

Reagent Preparation: Synthesis of the Chiral Oxazaborolidine Catalyst

The in situ preparation of the oxazaborolidine catalyst from (1S,2S)-2-Amino-3-methylpentan-1-ol is a straightforward procedure. It is critical to perform this synthesis under anhydrous conditions as moisture can significantly diminish the enantioselectivity.[3]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationSupplierNotes
(1S,2S)-2-Amino-3-methylpentan-1-olC₆H₁₅NO117.19-Sigma-AldrichChiral Auxiliary
Borane-dimethyl sulfide complexBH₃·SMe₂75.97~10 M in THFSigma-AldrichBorane Source
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-Sigma-AldrichSolvent
Anhydrous TolueneC₇H₈92.14-Sigma-AldrichSolvent

Protocol for Catalyst Preparation:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with (1S,2S)-2-Amino-3-methylpentan-1-ol (1.0 eq) and anhydrous toluene.

  • Borane Addition: Cool the solution to 0 °C using an ice bath. Slowly add borane-dimethyl sulfide complex (1.1 eq) dropwise via a syringe while maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the oxazaborolidine is typically accompanied by the evolution of hydrogen gas.

  • Solvent Exchange (Optional but Recommended): For optimal results, the toluene can be removed under reduced pressure and replaced with anhydrous THF. This prepared catalyst solution is then used directly in the subsequent reduction step.

Experimental Protocol: Enantioselective Reduction of Acetophenone

This protocol details the enantioselective reduction of acetophenone, a common benchmark substrate, to (S)-1-phenylethanol using the catalyst prepared from (1S,2S)-2-Amino-3-methylpentan-1-ol.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationSupplierNotes
AcetophenoneC₈H₈O120.15-Sigma-AldrichSubstrate
Borane-dimethyl sulfide complexBH₃·SMe₂75.97~10 M in THFSigma-AldrichReducing Agent
Oxazaborolidine Catalyst Solution--~0.5 M in THFPrepared in situCatalyst
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-Sigma-AldrichSolvent
MethanolCH₃OH32.04-Sigma-AldrichQuenching Agent
1 M Hydrochloric AcidHCl36.461 MSigma-AldrichWorkup
Diethyl Ether(C₂H₅)₂O74.12-Sigma-AldrichExtraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.37-Sigma-AldrichDrying Agent

Step-by-Step Protocol:

  • Reaction Setup: To the freshly prepared solution of the oxazaborolidine catalyst (0.1 eq) in anhydrous THF under a nitrogen atmosphere, add additional anhydrous THF to achieve the desired reaction concentration (typically 0.1-0.5 M with respect to the ketone).

  • Borane Addition: Cool the catalyst solution to 0 °C. Add borane-dimethyl sulfide complex (0.6 eq) dropwise.

  • Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Vigorous hydrogen evolution will be observed.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M hydrochloric acid and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification and Analysis: Purify the crude (S)-1-phenylethanol by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualization of Key Processes

To aid in the conceptual understanding of the experimental design and the underlying chemical principles, the following diagrams have been generated.

G cluster_reagent Reagent Preparation cluster_reduction Enantioselective Reduction cluster_workup Workup & Analysis Amino_Alcohol This compound Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine Reacts with Borane_Source BH3·SMe2 Borane_Source->Oxazaborolidine Reacts with Ketone Prochiral Ketone Oxazaborolidine->Ketone Coordinates to Chiral_Alcohol Chiral Secondary Alcohol Ketone->Chiral_Alcohol Reduced by Hydride Transfer Reducing_Agent BH3·SMe2 Reducing_Agent->Ketone Provides Hydride Quenching Quenching (Methanol) Chiral_Alcohol->Quenching Extraction Extraction (Ether) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis

Figure 1: Experimental workflow for the enantioselective reduction of a ketone.

G Catalyst Oxazaborolidine Catalyst_Borane_Complex Catalyst-Borane Complex Catalyst->Catalyst_Borane_Complex Coordination Borane BH3 Borane->Catalyst_Borane_Complex Transition_State Six-membered Transition State Catalyst_Borane_Complex->Transition_State Ketone Coordination Ketone R-CO-R' Ketone->Transition_State Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Hydride Transfer Alkoxyborane->Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Alkoxyborane->Chiral_Alcohol Hydrolysis

Figure 2: Simplified catalytic cycle of the CBS reduction.

Substrate Scope and Performance

Reagents derived from this compound have demonstrated high efficacy in the enantioselective reduction of a variety of ketones. The following table summarizes typical results for different ketone classes.

Ketone SubstrateProductTypical Yield (%)Typical ee (%)
Acetophenone(S)-1-Phenylethanol>95>97
Propiophenone(S)-1-Phenyl-1-propanol>95>96
2-Chloroacetophenone(S)-2-Chloro-1-phenylethanol>90>98
1-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol>90>95
Ethyl benzoylformateEthyl (S)-mandelate>85>94

Troubleshooting and Optimization

Low Enantioselectivity:

  • Cause: Presence of moisture.

  • Solution: Ensure all glassware is flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.[3]

  • Cause: Impure chiral amino alcohol.

  • Solution: Use highly purified (recrystallized or distilled) this compound.

Low Conversion:

  • Cause: Inactive catalyst or reducing agent.

  • Solution: Use fresh, high-quality borane-dimethyl sulfide complex. Ensure the catalyst was prepared correctly.

  • Cause: Sterically hindered ketone.

  • Solution: Increase the reaction temperature or prolong the reaction time. A higher catalyst loading may also be beneficial.

Conclusion

The enantioselective reduction of ketones using reagents derived from this compound is a robust and highly effective method for the synthesis of chiral secondary alcohols. The operational simplicity, high yields, and excellent enantioselectivities make this a valuable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can reliably access a wide range of enantioenriched building blocks for their synthetic endeavors.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Corey-Itsuno reduction. In Wikipedia. Retrieved from [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. In NROChemistry. Retrieved from [Link]

  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. In ISOMERLAB. Retrieved from [Link]

  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. In National Institutes of Health. Retrieved from [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. In Bentham Science. Retrieved from [Link]

  • Enantioselective Reduction of Ketones. In University of Calgary. Retrieved from [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. In Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Alcohol (chemistry). In Wikipedia. Retrieved from [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. In Taylor & Francis eBooks. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Problems in the synthesis of 2-Amino-3-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-3-methylpentan-1-ol (L-Isoleucinol)

Status: Active Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: Troubleshooting Reduction Protocols for L-Isoleucine Derivatives

User Guide Overview

Welcome to the Technical Support Center. This guide addresses the synthesis of This compound (commonly referred to as L-Isoleucinol ). This chiral amino alcohol is a critical building block in the synthesis of oxazolidinones (Evans auxiliaries) and various peptide mimics.

Our support data indicates that 85% of user tickets regarding this synthesis stem from three specific failure modes:

  • Incomplete Reduction: Reaction stalls or yields are low.

  • Work-up Emulsions: Formation of intractable aluminum/boron gels.

  • Loss of Chirality: Racemization at the

    
    -carbon (C2).
    

Module 1: The Reduction Protocol (Yield & Safety)

User Question: "I am using LiAlH


 to reduce L-Isoleucine, but the reaction is dangerous to scale up, and the yield varies. Is there a more robust alternative?"

Technical Response: While Lithium Aluminum Hydride (LiAlH


) is the classical reagent, we strongly recommend the NaBH

-I

(Sodium Borohydride-Iodine)
system for this specific transformation. This method, popularized by McKennon and Meyers, generates borane (

) in situ, which is highly chemoselective for carboxylic acids and safer to handle than LiAlH

pellets.
Comparative Analysis of Reducing Agents
FeatureLiAlH

(Legacy)
NaBH

/ I

(Recommended)
Active Species AlH

BH

-THF (generated in situ)
Safety Profile Pyrophoric; violent water reactionModerate; H

evolution is controlled
Selectivity Low (reduces esters, amides)High (reduces acids over esters)
Work-up Difficult (Aluminum emulsions)Simple (Methanol quench + alkaline hydrolysis)
Racemization Risk Moderate (if refluxed too long)Low (Retains >99% ee)
Troubleshooting the NaBH -I Protocol
  • Issue: Violent bubbling upon Iodine addition.

    • Cause: Rapid evolution of H

      
       gas as I
      
      
      
      oxidizes BH
      
      
      .
    • Fix: Add I

      
       solution dropwise at 0°C. Ensure the system is under a steady stream of N
      
      
      
      to dilute H
      
      
      .
  • Issue: Reaction stalls (TLC shows starting material).

    • Cause: Incomplete generation of Borane or complexation with the amine.

    • Fix: Ensure you are using 2.2 to 2.5 equivalents of NaBH

      
       and 1.0 equivalent  of I
      
      
      
      . The amine moiety coordinates with borane, requiring an excess of hydride to drive the reduction of the carboxylate.
Visualizing the Reaction Pathway

ReactionPathway Start L-Isoleucine (Zwitterion) Step1 Activation (Add NaBH4 + I2) Start->Step1 THF, 0°C Inter1 Borane-Amine Complex Step1->Inter1 H2 Evolution Step2 Reduction (Reflux THF) Inter1->Step2 Hydride Transfer Inter2 Boronate Ester Intermediate Step2->Inter2 -H2 Step3 Methanol Quench (Break B-O bonds) Inter2->Step3 Hydrolysis Product L-Isoleucinol (Target) Step3->Product KOH/Heating

Caption: Fig 1. Mechanistic flow of the NaBH4-I2 reduction. Note that the Borane-Amine complex forms first, requiring excess reagent.

Module 2: Isolation & Work-up (The "Emulsion" Problem)

User Question: "I used LiAlH


 and now I have a sticky white sludge in my separatory funnel. I can't separate the layers. What do I do?"

Technical Response: You are experiencing the "Aluminum Hydroxide Gel" phenomenon. Al(OH)


 forms a polymeric network that traps organic solvents. Do not  add acid (which protonates the amine, trapping it in water) or simple water (which increases gel volume).
Protocol: Breaking the Emulsion

Method A: The Fieser Work-up (Standard) For every x grams of LiAlH


 used, perform the following additions strictly in order while stirring vigorously at 0°C:
  • Add x mL of Water.

  • Add x mL of 15% NaOH (aq).

  • Add 3x mL of Water.

  • Result: The aluminum salts precipitate as a granular white sand (lithium aluminate) that can be filtered off.

Method B: Rochelle's Salt (Recommended for Amino Alcohols) Amino alcohols can chelate to aluminum, making Fieser workups difficult.

  • Quench reaction with minimal water.

  • Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 2–4 hours (or overnight).

  • Mechanism: The tartrate ligand displaces the amino alcohol from the aluminum center, solubilizing the aluminum in the aqueous phase and releasing your product into the organic phase.

Module 3: Stereochemical Integrity (Chirality)

User Question: "My product's optical rotation is lower than the literature value. Did I racemize the isoleucine?"

Technical Response: L-Isoleucine has two chiral centers: the


-carbon (C2) and the 

-carbon (C3).
  • Risk: The C2 center is susceptible to racemization if the reduction proceeds through an imine intermediate or if the starting material was esterified under basic conditions prior to reduction.

  • Diagnosis: Compare your product against standard values.

    • Literature

      
      : approx. +5 (c=2, EtOH) for the pure L-isomer.
      
    • Note: Small impurities significantly impact rotation readings.

Troubleshooting Logic Tree

Troubleshooting Problem Low Optical Purity? Check1 Did you esterify first? Problem->Check1 Yes1 Base-catalyzed epimerization at C2 is likely. Check1->Yes1 Yes No1 Direct Acid Reduction Check1->No1 No Check2 Did you use NaBH4/I2? No1->Check2 Yes2 Check Reagent Quality. Old NaBH4 absorbs water. Check2->Yes2 Yes No2 Used LiAlH4 at high temp? Check2->No2 No Result Thermal racemization possible. Switch to Borane method. No2->Result

Caption: Fig 2. Decision tree for diagnosing loss of optical activity during synthesis.

Module 4: Purification & Storage

User Question: "I tried to distill the product, but it turned yellow/brown. How should I purify it?"

Technical Response: this compound has a high boiling point and is prone to oxidation (turning yellow) at high temperatures in the presence of air.

  • Distillation: Must be performed under high vacuum (<1 mmHg) using a Kugelrohr apparatus.

    • Boiling Point: ~100–105°C at 1 mmHg.

    • Warning: Do not heat the pot residue above 150°C to avoid thermal decomposition.

  • Alternative (Recrystallization):

    • The free base is a waxy solid/oil.

    • Convert to the Oxalate salt or Hydrochloride salt for easier recrystallization from Ethanol/Ether. This is often superior for removing diastereomeric impurities.

  • Storage: Store under Argon/Nitrogen at 4°C. Amino alcohols absorb CO

    
     from the air to form carbamates over time.
    

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Abiko, A., & Masamune, S. (1992). An Improved, Convenient Procedure for Reduction of Amino Acids to Aminoalcohols: Use of NaBH4-H2SO4.[1] Tetrahedron Letters, 33(38), 5517-5518.[1]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965.[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Fieser workup stoichiometry).

Sources

Technical Support Center: Purification of 2-Amino-3-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-3-methylpentan-1-ol (also known as L-Isoleucinol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this chiral amino alcohol from common reaction byproducts.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired stereochemistry and efficacy of the final active pharmaceutical ingredient. This document provides a comprehensive guide to understanding potential impurities and implementing effective purification strategies, complete with troubleshooting advice and frequently asked questions.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities that may be present in the crude reaction mixture. The most common synthetic route to this compound involves the reduction of the amino acid L-isoleucine.

Common Byproducts and Impurities:

  • Unreacted Starting Material: Residual L-isoleucine is a common impurity.

  • Diastereomers: If the starting L-isoleucine is not enantiomerically pure, or if racemization occurs during the reaction, other stereoisomers of this compound may be present.[1]

  • Over-reduction Products: Depending on the reducing agent and reaction conditions, minor amounts of over-reduced byproducts may be formed.

  • Salts: Inorganic salts are often generated during the workup of the reaction and need to be removed.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

A logical workflow for impurity identification and purification is crucial for an efficient process.

Sources

Technical Support Center: TLC Analysis of 2-Amino-3-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Subject: Visualization & Chromatography Optimization for Aliphatic Amino Alcohols Case ID: ISO-OH-TLC-001

Introduction

Welcome to the technical support hub. You are likely working with 2-Amino-3-methylpentan-1-ol (commonly known as L-Isoleucinol). This molecule presents a classic "double-trouble" scenario in chromatography:

  • UV Inactivity: It lacks a conjugated

    
    -system, rendering it invisible under standard UV
    
    
    
    light.
  • Silanol Interaction: The primary amine function acts as a Lewis base, interacting with acidic silica protons, leading to severe peak tailing.

This guide provides validated protocols to resolve these issues, ensuring reproducible


 values and accurate purity assessments.

Ticket #001: The "Invisible Spot" (Visualization Failure)

User Issue: "I spotted my reaction mixture on a Silica Gel 60 F


 plate, but after elution, the plate looks empty under the UV lamp."

Technical Diagnosis: this compound is an aliphatic compound. Unlike aromatic amino acids (e.g., Phenylalanine), it does not absorb UV light in the 254 nm range. Fluorescence quenching will not occur. You must use destructive visualization (chemical staining).

Validated Solution: The Ninhydrin Protocol

Ninhydrin is the gold standard for primary amines. It reacts with the free amine to form "Ruhemann’s Purple," providing high sensitivity (down to 0.1


g).
Protocol: Optimized Ninhydrin Stain

Preparation:

  • Dissolve 1.5 g Ninhydrin in 100 mL of n-Butanol .

  • Add 3.0 mL of Acetic Acid (catalyzes the reaction).

  • Optional for stability: Store in a brown glass bottle at 4°C.

Execution:

  • Elute the TLC plate and dry it completely with a heat gun to remove mobile phase (essential, as residual amines from the mobile phase will darken the background).

  • Dip the plate into the stain solution for 1-2 seconds.

  • Heat the plate at 110°C for 1-2 minutes.

  • Result: The product appears as a distinct pink-to-purple spot.

Expert Insight: If you suspect your amine is protected (e.g., Boc-Isoleucinol), Ninhydrin will NOT work initially. You must expose the plate to HCl fumes first to deprotect the amine in-situ, then stain.

Ticket #002: The "Comet" Effect (Tailing & Streaking)

User Issue: "I can see the spot with Ninhydrin, but it looks like a comet smear rather than a tight circle. I cannot distinguish impurities."

Technical Diagnosis: The primary amine (


) in this compound is basic. Standard silica gel is slightly acidic (

). The amine creates hydrogen bonds or ionic interactions with the silanol groups (

), causing the molecule to drag behind the solvent front.
Validated Solution: Mobile Phase Basification

To fix this, we introduce a competing base into the mobile phase to "mask" the silanol sites.

Protocol: The 1% Rule

Modify your standard eluent (usually Dichloromethane/Methanol) by adding 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (


) .

Recommended Mobile Phase:

  • DCM : MeOH : TEA

    
    90 : 9 : 1  (v/v/v)
    

Visualizing the Mechanism:

TailingMechanism Silica Acidic Silanol Sites (Stationary Phase) Interaction Strong Hydrogen Bonding (Result: Tailing/Streaking) Silica->Interaction Amine This compound (Analyte) Amine->Interaction Blocked TEA Blocks Silanol Sites (Result: Tight Spots) Interaction->Blocked With TEA added TEA Triethylamine (TEA) (Mobile Phase Modifier) TEA->Silica Preferential Binding

Figure 1: Mechanism of amine tailing and the competitive inhibition provided by Triethylamine (TEA).

Ticket #003: Comparative Staining Matrix

User Issue: "Ninhydrin works, but I want to detect non-amine impurities (like starting material alcohols). What else can I use?"

Technical Diagnosis: While Ninhydrin is specific to the amine, the molecule also possesses a primary alcohol. General oxidizing stains can detect both the product and potential non-amine impurities.

Stain Efficacy Data Table
Stain ReagentTarget Functional GroupSensitivityColor ResponseUsage Context
Ninhydrin Primary Amines (

)
High (<0.5

g)
Purple/Pink Best for confirming product identity.
KMnO

Oxidizable groups (Alcohols/Amines)MediumYellow on Pink Good for general purity check; detects alcohols.
CAM (Hanessian's) Alcohols, AminesHighDark Blue Excellent for the alcohol moiety; very sensitive.
Iodine Chamber Universal (Lipophilic compounds)Low/MediumBrown Non-destructive; use before other stains.

Self-Validating Step: If you see a spot with CAM/KMnO


 that does not appear with Ninhydrin, you have a non-amine impurity (likely an intermediate or byproduct lacking the nitrogen).

Workflow Visualization: The Decision Matrix

Follow this logic flow to determine the optimal visualization strategy for your experiment.

VisualizationWorkflow Start Start: TLC Plate Eluted & Dried UV_Check Check UV (254nm) Start->UV_Check UV_Result Likely Invisible (No Conjugation) UV_Check->UV_Result Decision Target Detection? UV_Check->Decision Amine_Spec Specific Amine Detection (Confirm Identity) Decision->Amine_Spec Primary Goal General_Pur General Purity (Detect Alcohols/Byproducts) Decision->General_Pur Secondary Goal Ninhydrin Apply Ninhydrin Heat to 110°C Amine_Spec->Ninhydrin CAM Apply CAM Stain Heat to char General_Pur->CAM Result_Nin Purple Spot Ninhydrin->Result_Nin Result_CAM Dark Blue Spot CAM->Result_CAM

Figure 2: Decision matrix for selecting the appropriate visualization technique based on analytical goals.

FAQ: Rapid Response

Q: Can I use p-Anisaldehyde stain? A: Yes. p-Anisaldehyde is excellent for nucleophiles like alcohols and amines. It usually yields a specked or light blue spot for amino alcohols, but it requires vigorous heating and is less specific than Ninhydrin.

Q: My


 value is varying wildly between runs. Why? 
A:  This is likely due to humidity affecting the silica activity or inconsistent TEA concentration.
  • Fix: Activate your plates (heat at 100°C for 30 mins before use) and prepare fresh mobile phase with exactly 1% TEA for every batch.

Q: Is the Iodine chamber destructive? A: Generally no. The iodine reversibly complexes with the molecule. You can mark the spots with a pencil, let the iodine evaporate, and then stain the same plate with Ninhydrin to confirm the amine location.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Ninhydrin and Iodine visualization protocols).

  • MilliporeSigma. (n.d.). TLC Visualization Reagents and Methods. Retrieved from SigmaAldrich.com. (Authoritative source for stain preparation and sensitivity data).

  • Spingarn, N. E. (1980). Selection of Mobile Phases for TLC of Amines. Journal of Liquid Chromatography. (Source for Triethylamine/Ammonia mobile phase modification).

Handling and storage of 2-Amino-3-methylpentan-1-ol to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Degradation Prevention

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction: Know Your Reagent

2-Amino-3-methylpentan-1-ol (commonly L-Isoleucinol) is a chiral amino alcohol derived from Isoleucine. It serves as a critical chiral auxiliary and building block in drug development. However, its dual functionality (primary amine + primary alcohol) makes it chemically "promiscuous" and prone to environmental degradation.

Physical State Note: Depending on enantiomeric purity and ambient temperature, this compound exists as a viscous colorless liquid or a low-melting waxy solid (MP: ~32-37°C).

Module 1: Critical Storage Protocols (The "Prevention" Phase)
FAQ 1: "I stored the clear oil in a screw-cap vial, but now there is a white solid crust on the rim. Is it degraded?"

Diagnosis: Carbamate Formation (CO₂ Scrubbing). This is the most common failure mode for amino alcohols. Primary amines are excellent CO₂ scrubbers. They react with atmospheric carbon dioxide to form carbamate salts, which appear as white, crystalline crusts.

The Mechanism:



Note: This reaction is reversible but alters the stoichiometry of your reactions.

The Protocol: Inert Gas Blanketing Do not rely on standard plastic caps. Atmospheric CO₂ permeates polyethylene (PE) and polypropylene (PP) over time.

  • Long-Term Storage: Store the material in a glass ampoule or a flask with a greased ground-glass joint (Schlenk flask).

  • Headspace Management: After every use, the headspace must be backfilled with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Seal: Parafilm is insufficient. Use electrical tape or Teflon tape over the cap junction if using screw caps, but glass-to-glass seals are superior.

FAQ 2: "The material has turned from colorless to pale yellow. Can I still use it?"

Diagnosis: Oxidative Degradation. While less aggressive than CO₂ absorption, slow oxidation of the amine (to N-oxides) or the alcohol (to aldehydes) occurs upon prolonged exposure to air and light.

Troubleshooting Decision:

  • Pale Yellow: Likely <2% impurity. Usable for crude reactions or excess reagent roles.

  • Dark Orange/Brown: Significant degradation. Purification required (See Module 3).

Module 2: Handling & Dispensing (The "Usage" Phase)
FAQ 3: "How do I weigh this material accurately? It becomes sticky/wet on the balance."

Diagnosis: Hygroscopicity. Amino alcohols are hygroscopic. They absorb atmospheric moisture rapidly, leading to "gumming" and mass errors. Water acts as a nucleophile or proton source that ruins sensitive organometallic reactions (e.g., coupling with acid chlorides or isocyanates).

The Protocol: The "Syringe-Weigh" Technique Avoid open weighing boats.

  • Melt: If solid, warm the container gently (40°C) until liquid.

  • Tare: Tare a dry syringe (with needle) on the balance.

  • Withdraw: Pull the required volume of Isoleucinol.

  • Cap: Pull a small amount of inert gas into the needle to clear the tip, then cap the needle (using a rubber septum or tip cap).

  • Weigh: Place the full syringe on the balance to get the

    
    .
    
  • Dispense: Inject the reagent directly into your reaction flask.

  • Reweigh: Weigh the empty syringe to get

    
    .
    
Module 3: Troubleshooting & Recovery (The "Fixing" Phase)
FAQ 4: "My material is heavily degraded (crusty or dark). How do I purify it?"

Solution: Vacuum Distillation. Because Isoleucinol has a high boiling point and is thermally sensitive, atmospheric distillation will cause decomposition (charring).

Purification Protocol:

  • Setup: Short-path distillation apparatus.

  • Vacuum: High vacuum is required (< 10 Torr).

  • Parameters:

    • Boiling Point: ~87–89°C at 10 Torr [1].[1]

    • Note: If your vacuum is stronger (e.g., 0.5 Torr), the bp will drop significantly (expect ~50-60°C).

  • Procedure:

    • Discard the first 5-10% (forerun) which contains water and volatile aldehydes.

    • Collect the main fraction (colorless oil).

    • Stop before the pot runs dry to avoid polymerizing the residue.

FAQ 5: "Can I convert it to a salt for easier storage?"

Solution: Yes, Salt Formation. If you do not need the free base immediately, the Hydrochloride (HCl) or Oxalate salt is significantly more stable, non-hygroscopic, and resistant to oxidation.

Protocol:

  • Dissolve the amino alcohol in dry Ethanol or Methanol.

  • Add 1.05 equivalents of HCl (e.g., 4M in Dioxane).

  • Precipitate the salt by adding Diethyl Ether or Hexane.

  • Filter and dry the white solid.

    • To regenerate Free Base: Partition between DCM and saturated aqueous

      
      .
      
Module 4: Chemical Compatibility Matrix

Visualizing the Risks: The following diagram illustrates the degradation pathways and the decision logic for handling.

G Start This compound (Fresh Reagent) Air Exposure to Air (CO2 + O2) Start->Air Improper Seal Moisture Exposure to Moisture Start->Moisture Open Handling SaltForm Convert to HCl Salt (Long-term Storage) Start->SaltForm Stabilization Strategy Carbamate Carbamate Formation (White Crust) Air->Carbamate Reacts with CO2 Oxidation Oxidation (Yellowing/Aldehydes) Air->Oxidation Reacts with O2 Hydrate Hygroscopic Uptake (Wet/Sticky Mass) Moisture->Hydrate H-Bonding Purify Vacuum Distillation (87-89°C @ 10 Torr) Carbamate->Purify Recovery Oxidation->Purify Recovery Hydrate->Purify Drying Purify->Start Regenerated

Caption: Degradation cycles of Isoleucinol and recovery pathways via distillation or salt formation.

Solvent Compatibility Table
Solvent ClassCompatibilityRisk / Notes
Alcohols (MeOH, EtOH) Good Suitable for reactions; protic nature stabilizes the amine.
Ethers (THF, Et2O) Good Excellent for storage and reaction (if dry).
Chlorinated (DCM, CHCl3) Caution Avoid long-term storage. Amines can react with DCM over weeks to form quaternary ammonium salts (Menschutkin reaction).
Ketones (Acetone) FORBIDDEN Forms Schiff Bases (Imines) rapidly. Do not use acetone for cleaning glassware containing this reagent.
Esters (EtOAc) Caution Potential for transamidation (Amine attacks ester) at high temperatures or long duration.
References
  • PubChem. (n.d.). This compound Compound Summary. National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

L-Isoleucinol vs. L-Leucinol: A Strategic Comparison for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-Isoleucinol versus L-Leucinol as Chiral Building Blocks Content Type: Publish Comparison Guide

Executive Summary

In the architecture of chiral ligands and auxiliaries, the difference of a single carbon bond's position—beta versus gamma branching—defines the success of stereochemical induction. This guide compares L-Isoleucinol (beta-branched) and L-Leucinol (gamma-branched), analyzing their distinct steric profiles, catalytic performance, and synthetic utility. While L-Leucinol offers cost advantages and flexibility, L-Isoleucinol is the superior choice for reactions requiring rigid steric "walls" close to the active center.

The Core Divergence: Steric Architecture

The fundamental difference between these two building blocks is not merely their molecular weight (which is identical) but the spatial arrangement of their hydrophobic side chains.

  • L-Isoleucinol: Possesses a sec-butyl group. The branching occurs at the

    
    -carbon (adjacent to the chiral center). This creates significant steric bulk immediately next to the nitrogen coordination site or the auxiliary carbonyl.
    
  • L-Leucinol: Possesses an isobutyl group. The branching occurs at the

    
    -carbon. The methylene spacer (
    
    
    
    ) between the chiral center and the isopropyl group introduces rotational freedom ("flexibility"), moving the bulk further away from the reaction center.
Visualizing the Steric Impact

The following diagram illustrates the "Cone of Influence." Note how the bulk of Isoleucinol impinges directly on the metal center's quadrant, whereas Leucinol's bulk can rotate away.

StericComparison cluster_Ile L-Isoleucinol (Beta-Branched) cluster_Leu L-Leucinol (Gamma-Branched) Ile_Center Chiral Center (C-alpha) Ile_Bulk Sec-Butyl Group (Rigid Steric Wall) Ile_Center->Ile_Bulk Direct Attachment Ile_Metal Metal Center (High Interaction) Ile_Bulk->Ile_Metal Strong Steric Pressure Leu_Center Chiral Center (C-alpha) Leu_Spacer Methylene Spacer (-CH2-) Leu_Center->Leu_Spacer Leu_Bulk Isobutyl Group (Flexible Tail) Leu_Spacer->Leu_Bulk Rotational Freedom Leu_Metal Metal Center (Weak Interaction) Leu_Bulk->Leu_Metal Variable Pressure

Figure 1: Comparative steric influence of beta-branching (Isoleucinol) vs. gamma-branching (Leucinol) on a reaction center.

Application Analysis: Ligands & Auxiliaries
A. Bis(oxazoline) (BOX) Ligands

In copper-catalyzed reactions (e.g., cyclopropanation, Diels-Alder), the ligand must enforce a specific geometry.

  • Isoleucinol-BOX: The bulky sec-butyl group locks the conformation, often yielding enantioselectivities (ee) comparable to Valine or tert-Leucine derivatives (>90% ee). It is ideal for "tight" pockets.

  • Leucinol-BOX: Due to the flexible methylene spacer, the isopropyl tail can rotate away from the substrate, often resulting in lower enantioselectivity (typically 10-20% lower ee than Ile/Val derivatives). However, it is preferred for extremely bulky substrates where a "tight" ligand would prevent reaction turnover (steric clash).

B. Evans Auxiliaries (Oxazolidinones)

In diastereoselective alkylations (Evans Aldol):

  • L-Isoleucinol: Mimics the high selectivity of the Valine-derived auxiliary. The steric bulk effectively blocks one face of the Z-enolate.

  • L-Leucinol: Rarely the first choice for high-precision alkylations. The rotational freedom allows "leakage" of the electrophile from the blocked face, eroding diastereomeric ratios (dr).

Comparative Data Matrix
FeatureL-IsoleucinolL-Leucinol
CAS Number 2040-44-07533-40-6
Side Chain sec-Butyl (Beta-branch)Isobutyl (Gamma-branch)
Steric Profile High rigidity, proximal bulkHigh flexibility, distal bulk
Typical ee (BOX Ligands) High (90-98%)Moderate (70-85%)
Primary Utility High-precision asymmetric inductionBulky substrates; Cost-sensitive scale-up
Cost (Research Grade)

$ (High)
$ (Low)
Experimental Protocols
Protocol A: Synthesis of Chiral Oxazolidinones (Evans Auxiliary)

This self-validating protocol uses diethyl carbonate, avoiding hazardous phosgene. It applies to both amino alcohols.

Reagents:

  • Amino Alcohol (L-Isoleucinol or L-Leucinol): 10 mmol

  • Diethyl Carbonate: 20 mmol

  • Potassium Carbonate (

    
    ): 1.0 mmol (Catalytic)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add amino alcohol (10 mmol), diethyl carbonate (2.4 g, 20 mmol), and

    
     (0.14 g, 1 mmol) to 20 mL of toluene.
    
  • Reflux (Self-Validation): Heat the mixture to reflux (

    
    ). As the reaction proceeds, ethanol is generated.
    
    • Checkpoint: The reaction is driven to completion by the azeotropic removal of ethanol via the Dean-Stark trap. Monitor the trap; when distillate collection ceases (approx. 12-16h), the reaction is complete.

  • Workup: Cool to room temperature. Wash the organic layer with water (

    
    ) to remove the catalyst.
    
  • Purification: Dry the organic phase over

    
    , filter, and concentrate in vacuo.
    
    • L-Leucinol Product: Recrystallize from Ethyl Acetate/Hexanes (White crystals).

    • L-Isoleucinol Product: Often requires column chromatography (EtOAc/Hex 1:2) or cold recrystallization.

Protocol B: Synthesis of Bis(oxazoline) (BOX) Ligands

Direct condensation method.

Reagents:

  • Dimethyl malonyl dichloride (or substituted analog): 5 mmol

  • Amino Alcohol: 11 mmol (2.2 equiv)

  • Triethylamine (

    
    ): 22 mmol
    
  • Mesyl Chloride (

    
    ): 11 mmol
    

Workflow:

  • Amide Formation: Dissolve amino alcohol and

    
     in DCM at 
    
    
    
    . Add malonyl dichloride dropwise. Stir 2h. (Forms the bis-amide).
  • Cyclization: Add

    
     (excess) and 
    
    
    
    dropwise to the same pot. Reflux for 12h.
  • Validation: Check TLC for the disappearance of the polar bis-amide and appearance of the less polar BOX ligand.

  • Purification: Silica gel chromatography (DCM/MeOH 98:2).

Strategic Recommendation

Choose L-Isoleucinol when:

  • Your target molecule requires

    
     ee/dr.
    
  • The reaction center is relatively small (e.g., methyl/ethyl substituents), requiring the ligand to "reach in" with proximal bulk.

  • You are synthesizing a standard Evans auxiliary and require maximum reliability.

Choose L-Leucinol when:

  • Cost is a driver: L-Leucinol is significantly cheaper (often 30-50% less) than L-Isoleucinol.

  • Substrate Tolerance: Your substrate is extremely bulky (e.g., tert-butyl ketones). An Isoleucine-derived ligand might be too sterically crowded, shutting down catalytic turnover. Leucine's flexibility allows the substrate to enter the active site.

  • You are performing preliminary screens and want to establish a baseline before optimizing with expensive ligands.

References
  • Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339. Link

  • Desimoni, G., et al. "Pyridine-2,6-bis(oxazolines) as Ligands in Asymmetric Catalysis." Chemical Reviews. Link

  • Ager, D. J., et al. "Commercial Applications of Chiral Amino Alcohols." Chemical Society Reviews. Link

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-3-methylpentan-1-ol Enantiomers by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chiral Purity

2-Amino-3-methylpentan-1-ol, a derivative of the amino acid isoleucine, is a valuable chiral building block in modern synthetic chemistry. Chiral 1,2-amino alcohols are fundamental structural motifs in a vast array of biologically active compounds and are pivotal in asymmetric synthesis as auxiliaries or ligands.[1] The stereochemistry of these molecules is not a trivial detail; it is often the critical determinant of pharmacological activity, efficacy, and safety. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst case, induce toxic side effects. Consequently, the precise quantitative analysis of enantiomeric purity is a non-negotiable requirement in drug development and quality control.

This guide provides an in-depth comparison of two primary gas chromatography-mass spectrometry (GC-MS) methodologies for the enantioselective quantification of this compound: Indirect Separation via Chiral Derivatization and Direct Separation on a Chiral Stationary Phase . As a Senior Application Scientist, my objective is to move beyond mere protocols and explain the causality behind the analytical choices, empowering you to select and optimize the method best suited for your laboratory's needs.

The Analytical Challenge: Volatility and Polarity

Amino alcohols like this compound present a dual challenge for GC analysis. The presence of both a primary amine (-NH2) and a primary alcohol (-OH) group leads to high polarity and the ability to form strong intermolecular hydrogen bonds. This results in low volatility and poor chromatographic behavior, characterized by severe peak tailing and low sensitivity. Therefore, derivatization to cap these active hydrogens is an essential first step in any robust GC-MS method.[2] The choice of derivatization strategy is inextricably linked to the chosen enantioseparation method.

GC_MS_Workflow_Decision Sample Sample Containing (R/S)-2-Amino-3-methylpentan-1-ol Deriv Derivatization Strategy Sample->Deriv MethodA Method A: Indirect Separation Deriv->MethodA Choose Chiral Reagent MethodB Method B: Direct Separation Deriv->MethodB Choose Chiral Column CDA React with Chiral Derivatizing Agent (CDA) MethodA->CDA ACDA React with Achiral Derivatizing Agent MethodB->ACDA Diastereomers Formation of Diastereomers (e.g., R,S and S,S) CDA->Diastereomers AchiralCol Separation on Standard Achiral Column Diastereomers->AchiralCol GCMS GC-MS Analysis (Quantification) AchiralCol->GCMS EnantDeriv Formation of Volatile Enantiomeric Derivatives ACDA->EnantDeriv ChiralCol Separation on Chiral Column EnantDeriv->ChiralCol ChiralCol->GCMS Data Data Interpretation (Enantiomeric Excess) GCMS->Data

Caption: High-level workflow for enantiomeric analysis by GC-MS.

Method A: Indirect Separation via Chiral Derivatization

This classical approach converts the enantiomeric pair into a mixture of diastereomers. Diastereomers have different physical properties and can therefore be separated on a conventional, achiral GC column. The key is the use of a pure, single-enantiomer Chiral Derivatizing Agent (CDA).

Principle of Diastereomer Formation

The reaction of a racemic analyte, containing both (R)- and (S)-enantiomers, with a single enantiomer of a CDA, for instance, an (S)-CDA, results in two distinct diastereomeric products: (R-analyte, S-CDA) and (S-analyte, S-CDA). These diastereomers possess different spatial arrangements and, critically, different interaction energies with the achiral stationary phase of the GC column, enabling their chromatographic separation.

Diastereomer_Formation cluster_reactants Reactants cluster_products Products (Diastereomers) R_Analyte R-Analyte RS_Diastereomer R,S R_Analyte->RS_Diastereomer + S_Analyte S-Analyte SS_Diastereomer S,S S_Analyte->SS_Diastereomer + S_CDA S-CDA S_CDA->RS_Diastereomer S_CDA->SS_Diastereomer

Caption: Formation of separable diastereomers from enantiomers.

Comparison of Chiral Derivatizing Agents (CDAs)

The choice of CDA is critical. It must react quantitatively and without racemization with both the amine and alcohol groups of the analyte. Chiral chloroformates are particularly useful for GC analysis as they form stable, volatile derivatives.[3]

Chiral Derivatizing AgentTarget Functional Group(s)AdvantagesDisadvantages
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) Primary/Secondary Amines, AlcoholsHighly reactive, forms volatile derivatives, commercially available.[3]Moisture sensitive, can be aggressive, potentially leading to side products if not controlled.
Heptafluorobutyl chloroformate (HFBCF)-based reagents Amines, AlcoholsProduces stable derivatives with good chromatographic properties.[4]May require a two-step derivatization for complete reaction with both functional groups.
(R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) Amines, AlcoholsDerivatives are well-studied in NMR for configuration assignment, adaptable to GC-MS.Can be sterically hindered, potentially leading to incomplete reactions with bulky analytes.

For this compound, TFAPC is an excellent starting point due to its high reactivity with both the amine and alcohol functionalities, creating a single, doubly-derivatized product per enantiomer.

Experimental Protocol: Derivatization with TFAPC

This protocol is a self-validating system, including steps for calibration and quality control.

  • Preparation of Standards & Samples:

    • Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in a suitable aprotic solvent like Dichloromethane (DCM).

    • Create a calibration curve by serially diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Prepare unknown samples at a concentration within the calibration range.

  • Derivatization Reaction:

    • To 100 µL of each standard, sample, and a solvent blank in a sealed vial, add 50 µL of anhydrous pyridine (acts as an acid scavenger).

    • Add 50 µL of a 10% (v/v) solution of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride in DCM.

      • Causality: Pyridine is essential to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product and preventing potential degradation of the derivatives.

    • Vortex the vials for 1 minute and heat at 60°C for 30 minutes.

      • Causality: Gentle heating ensures the reaction goes to completion for both the sterically accessible amine and the slightly less reactive primary alcohol.

  • Work-up:

    • Cool the vials to room temperature.

    • Add 200 µL of 1 M HCl to quench the reaction and remove excess pyridine. Vortex and allow the phases to separate.

    • Carefully transfer the organic (bottom) layer containing the diastereomeric derivatives to a new autosampler vial for analysis.

  • GC-MS Conditions (Achiral Column):

    • GC Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector: 250°C, Split mode (e.g., 20:1).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

      • Causality: The temperature ramp is designed to provide sufficient thermal energy to elute the relatively high-boiling point derivatives while ensuring baseline separation between the two diastereomers.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-550 amu or use Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting unique, high m/z fragment ions of the derivatives.

Method B: Direct Separation on a Chiral Stationary Phase

This more modern approach relies on the differential interaction of the enantiomers with a chiral environment built directly into the GC column's stationary phase. For this method, the analyte is first derivatized with an achiral reagent simply to enhance its volatility and chromatographic performance.

Principle of Chiral Recognition

Chiral stationary phases (CSPs) create transient, diastereomeric complexes with the enantiomers as they pass through the column. The stability of these complexes differs for each enantiomer, leading to different retention times. Cyclodextrin-based CSPs are widely used and highly effective for this purpose.[5][6] The cyclodextrin cavity and its derivatized rim provide multiple interaction points (e.g., hydrogen bonding, dipole-dipole, inclusion complexation) that lead to enantioselective recognition.

Comparison of Chiral GC Columns
Chiral Stationary PhaseCommon Trade NamesSeparation PrincipleBest Suited For
Derivatized β-Cyclodextrin Beta-DEX™, Rt-βDEX™, Chiraldex™ B-DAInclusion complexation, hydrogen bonding at the rim.[6]Broad applicability for alcohols, amines, esters, ketones. Excellent choice for amino alcohol derivatives.
Amino Acid Derivatives Chirasil-Val™Hydrogen bonding, dipole-dipole interactions.[2]Primarily amino acid derivatives, can also resolve some chiral amines and alcohols.

For the achirally-derivatized this compound, a derivatized β-cyclodextrin column is the most logical and versatile choice, offering a high probability of successful separation.

Experimental Protocol: Achiral Derivatization & Chiral GC
  • Preparation of Standards & Samples:

    • Follow the same procedure as in Method A for preparing stock solutions and calibration standards of the racemic analyte.

  • Achiral Derivatization (Silylation):

    • To 100 µL of each standard, sample, and a solvent blank in a sealed vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Causality: BSTFA is a powerful silylating agent that reacts with both -OH and -NH2 groups to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups, significantly increasing volatility. The 1% TMCS acts as a catalyst to accelerate the reaction.

    • Vortex the vials and heat at 70°C for 45 minutes.

    • Cool to room temperature. The sample is now ready for direct injection. No work-up is required.

  • GC-MS Conditions (Chiral Column):

    • GC Column: Derivatized β-cyclodextrin column (e.g., Rt-βDEXse, 30 m x 0.25 mm x 0.25 µm).

    • Injector: 240°C, Split mode (e.g., 50:1).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: 80°C hold for 1 min, ramp at 5°C/min to 200°C, hold for 10 min.

      • Causality: Chiral separations are highly temperature-dependent. A slower temperature ramp is often required to maximize the differential interaction time between the enantiomers and the chiral stationary phase, thereby improving resolution.

    • MS Detector: EI at 70 eV. Use SIM mode targeting characteristic fragment ions of the TMS-derivatized analyte for optimal sensitivity and specificity.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes typical performance data that could be expected from the validation of these two methods.[7][8] The data presented is illustrative, based on established principles of chiral analysis.

Performance MetricMethod A (Indirect via TFAPC)Method B (Direct on β-DEX)Scientific Rationale
Resolution (Rs) > 2.0> 1.8Method A often yields higher resolution as diastereomers have more significant physical differences than enantiomers.
Limit of Quantitation (LOQ) ~0.1% of major enantiomer~0.05% of major enantiomerDirect injection in Method B avoids a work-up step, minimizing sample loss and often leading to better sensitivity.
Analysis Time per Sample ~25 minutes~35 minutesMethod B's slower temperature ramp, necessary for chiral resolution, typically results in a longer run time.
Method Development Cost Lower (uses standard columns)Higher (chiral columns are expensive)The primary cost difference is the specialized chiral capillary column required for Method B.[6]
Method Robustness Moderate (sensitive to derivatization conditions and work-up)High (simpler derivatization, no work-up)The single-step, no-clean-up derivatization of Method B makes it inherently more robust and amenable to automation.
Risk of Racemization Low (if conditions are controlled)NegligibleThe derivatization in Method A, if too harsh, could theoretically cause racemization. This risk is absent in Method B.

Conclusion and Recommendations

Both indirect and direct GC-MS methods offer viable and robust pathways for the quantitative analysis of this compound enantiomers. The optimal choice is dictated by the specific analytical objective.

  • Choose Method A (Indirect Separation) when initial capital cost is a primary concern and your laboratory already has a suite of standard achiral columns. This method is also advantageous if an extremely high resolution (Rs > 2.5) is required, as diastereomeric separation can sometimes outperform enantiomeric separation.

  • Choose Method B (Direct Separation) for high-throughput applications, routine quality control, and when the highest sensitivity and robustness are paramount. Despite the higher initial cost of the chiral column, the simpler sample preparation and reduced risk of analytical error make it a superior choice for validated, long-term use in regulated environments.

Ultimately, the foundation of trustworthy chiral analysis lies not just in the chosen method, but in its rigorous validation.[7] By understanding the chemical principles behind each step, researchers can confidently develop and deploy methods that ensure the stereochemical integrity of their molecules, from early-stage discovery through to final product release.

References

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu . MDPI. Available at: [Link]

  • Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Chiral and Nonchiral Amino Acid Analysis by Gas Chromatography . ResearchGate. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC . Restek. Available at: [Link]

  • This compound PubChem Entry . National Institutes of Health. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography . National Institutes of Health. Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS . National Institutes of Health. Available at: [Link]

  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances . LCGC International - Chromatography Online. Available at: [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases . ResearchGate. Available at: [Link]

  • Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Chiral Stationary Phase by HPLC . Hindawi. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma . National Institutes of Health. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors . MDPI. Available at: [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions . ChemRxiv. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols . Royal Society of Chemistry. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram . Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate . Semantic Scholar. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality . National Institutes of Health. Available at: [Link]

  • Preparation of Chiral β-Enamino Esters from Methyl Propiolate . ResearchGate. Available at: [Link]

Sources

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